2-Bromo-6-ethynylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUJEEUTQKDBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514226 | |
| Record name | 2-Bromo-6-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445468-63-3 | |
| Record name | 2-Bromo-6-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-Bromo-6-ethynylpyridine: A Keystone Building Block for Advanced Research
Foreword: The Strategic Importance of 2-Bromo-6-ethynylpyridine
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic value of a molecule is often defined by its versatility. This compound stands out as a quintessential example of such a strategic building block. Possessing two distinct and orthogonally reactive functional groups—a nucleophilic-substitution-ready bromine atom and a versatile terminal alkyne—this heterocyclic compound offers a gateway to a vast chemical space. The pyridine core itself is a privileged scaffold, frequently found in FDA-approved drugs, making its derivatives of immediate interest to medicinal chemists.[1] This guide provides an in-depth, experience-driven exploration of the synthesis and detailed characterization of this compound, designed for researchers and drug development professionals seeking to leverage its synthetic potential.
Part 1: The Synthetic Blueprint - A Sonogashira-Centric Approach
The most reliable and widely adopted method for forging the C(sp²)-C(sp) bond required for this compound is the Sonogashira cross-coupling reaction.[2][3][4][5][6] This palladium- and copper-cocatalyzed reaction provides a direct and efficient pathway from commercially available 2,6-dibromopyridine.
The Foundational Logic: Why Sonogashira?
The Sonogashira coupling is the reaction of choice for several compelling reasons:
-
Mild Conditions : The reaction can be carried out under relatively mild conditions, often at or slightly above room temperature, which preserves sensitive functional groups.[1][2]
-
High Yields : When optimized, this protocol consistently delivers the desired product in good to excellent yields.
-
Functional Group Tolerance : The catalytic system is tolerant of a wide range of functional groups, a critical feature for multi-step syntheses.[1]
-
Selectivity : The higher reactivity of aryl bromides over aryl chlorides in Sonogashira couplings allows for the selective mono-alkynylation of 2,6-dibromopyridine.[2] While di-alkynylation is possible, controlling the stoichiometry of the alkyne source allows for the isolation of the mono-substituted product.
The Core Mechanism: A Tale of Two Catalytic Cycles
Understanding the mechanism is paramount to troubleshooting and optimizing the synthesis. The Sonogashira reaction elegantly proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 2,6-dibromopyridine, forming a Pd(II) complex.
-
The Copper Cycle : Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[2][7] This step is crucial as it activates the alkyne.
-
Transmetalation : The key step is the transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[3][7]
-
Reductive Elimination : The newly formed palladium complex then undergoes reductive elimination, releasing the final product (this compound) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: From Benchtop to Product
This protocol details the synthesis via mono-Sonogashira coupling of 2,6-dibromopyridine with trimethylsilylacetylene (TMSA), followed by in-situ deprotection. The use of TMSA is a field-proven technique to prevent the undesired homocoupling of acetylene (Glaser coupling).[4]
Step 1: Mono-Sonogashira Coupling Step 2: TMS Deprotection
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2,6-Dibromopyridine | 236.90 | 10.0 | 1.0 |
| Trimethylsilylacetylene | 98.22 | 11.0 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.3 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.6 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 30.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 50 mL | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 1.5 |
| Methanol (MeOH) | - | 25 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (2.37 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (210 mg, 0.3 mmol), and copper(I) iodide (114 mg, 0.6 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (50 mL) and triethylamine (4.2 mL, 30.0 mmol). Stir the mixture to obtain a suspension.
-
Alkyne Addition: Add trimethylsilylacetylene (1.55 mL, 11.0 mmol) dropwise via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Deprotection: Once the coupling is complete, add methanol (25 mL) followed by potassium carbonate (2.07 g, 15.0 mmol) to the reaction mixture. Stir at room temperature for an additional 1-2 hours to effect the deprotection of the silyl group.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.
Part 2: Definitive Characterization of the Final Product
Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compound. The following data are representative of pure this compound.
| Property | Description |
| Chemical Formula | C₇H₄BrN[8][9] |
| Molecular Weight | 182.02 g/mol [8][9] |
| Appearance | Off-white to light yellow solid |
| Storage | Store in a dry, sealed place, preferably at 4°C under an inert atmosphere to prevent degradation.[8][9] |
Spectroscopic Validation
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Solvent: CDCl₃
-
Expected Peaks:
-
δ ~7.60-7.70 ppm (t, 1H, Pyridine H-4)
-
δ ~7.45-7.55 ppm (d, 1H, Pyridine H-3 or H-5)
-
δ ~7.35-7.45 ppm (d, 1H, Pyridine H-5 or H-3)
-
δ ~3.15 ppm (s, 1H, Acetylenic C-H)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Solvent: CDCl₃
-
Expected Peaks:
-
δ ~142.5 ppm (C-Br)
-
δ ~140.0 ppm (C-ethynyl)
-
δ ~139.5 ppm (Pyridine CH)
-
δ ~129.0 ppm (Pyridine CH)
-
δ ~125.0 ppm (Pyridine CH)
-
δ ~82.0 ppm (Alkyne quat. C)
-
δ ~80.0 ppm (Alkyne CH)
-
Mass Spectrometry (MS):
-
Expected m/z: The mass spectrum will show a characteristic isotopic pattern for the bromine atom, with two major peaks of nearly equal intensity at m/z 181 and 183, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.
IR (Infrared) Spectroscopy:
-
Characteristic Absorptions:
-
~3300 cm⁻¹ (strong, sharp): C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹ (weak to medium, sharp): C≡C triple bond stretch.
-
Part 3: Safety and Handling
All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
2,6-Dibromopyridine: Toxic and an irritant.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Copper(I) Iodide: Harmful if swallowed or inhaled.
-
Triethylamine: Flammable and corrosive.
-
This compound: Assumed to be hazardous; handle with caution. Refer to the Material Safety Data Sheet (MSDS) for detailed hazard information.[8]
Conclusion
The synthesis of this compound via Sonogashira coupling is a robust and reproducible method, providing access to a highly valuable and versatile building block. The detailed mechanistic understanding and the comprehensive protocol provided herein serve as a self-validating system for researchers. By following this guide, scientists and drug development professionals can confidently produce and characterize this key intermediate, unlocking its potential for creating novel molecular architectures with significant applications in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS 445468-63-3 | this compound - Synblock [synblock.com]
- 9. chemscene.com [chemscene.com]
A Technical Guide to 2-Bromo-6-ethynylpyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-Bromo-6-ethynylpyridine is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyridine core, a reactive bromo substituent, and a terminal alkyne, provides a powerful platform for the synthesis of complex molecular architectures. The strategic positioning of these functional groups allows for a range of selective chemical transformations, making it an invaluable intermediate for the construction of novel therapeutic agents and functional materials.
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound. Tailored for researchers, scientists, and drug development professionals, this document aims to deliver not only procedural details but also the underlying scientific rationale, empowering users to effectively leverage this potent synthon in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in the laboratory. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 445468-63-3 | [Synblock][1] |
| Molecular Formula | C₇H₄BrN | [Synblock][1] |
| Molecular Weight | 182.02 g/mol | [Synblock][1] |
| Appearance | White to light yellow solid | [ChemScene][2] |
| Melting Point | Not explicitly reported; likely a low-melting solid | |
| Boiling Point | Not reported | [Synblock][1] |
| Solubility | Soluble in common organic solvents such as DMSO, PEG300, and corn oil.[3] | [MCE][3] |
| Storage Conditions | Store in a dry, sealed place under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [Synblock][1] |
| Predicted LogP | 1.8254 | [ChemScene][2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [ChemScene][2] |
Expert Insight: The predicted LogP value suggests moderate lipophilicity, which is often a desirable trait in drug candidates, influencing membrane permeability and solubility. The specified storage conditions are critical to prevent degradation, particularly of the reactive terminal alkyne, which can be susceptible to oxidation and polymerization.
Synthesis of this compound
The most logical and widely applicable synthetic route to this compound involves a two-step sequence commencing with the commercially available 2,6-dibromopyridine. This strategy hinges on a selective mono-Sonogashira coupling, followed by the deprotection of the alkyne.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Step 1: Selective Mono-Sonogashira Coupling of 2,6-Dibromopyridine
The cornerstone of this synthesis is the selective reaction at one of the two bromo positions on the pyridine ring. The Sonogashira coupling is an exemplary cross-coupling reaction for this purpose, given its high efficiency and functional group tolerance.[4] The use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), is crucial to prevent the undesired homocoupling of the terminal alkyne and to facilitate purification. The selectivity for mono-alkynylation is achieved by carefully controlling the stoichiometry of the reagents.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Solvent and Reagents Addition: Add anhydrous and degassed triethylamine (Et₃N, 2-3 eq) as both the base and solvent (or a co-solvent like THF). To this stirred suspension, add trimethylsilylacetylene (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 2-bromo-6-((trimethylsilyl)ethynyl)pyridine, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Deprotection of the Silyl Group
The removal of the trimethylsilyl (TMS) protecting group is a straightforward process, typically achieved under mild basic or fluoride-mediated conditions.[5]
Experimental Protocol (Fluoride-mediated):
-
Reaction Setup: Dissolve the purified 2-bromo-6-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise to the stirred solution at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product as a solid.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
Publicly available spectral data provides insight into the chemical environment of the protons and carbons in the molecule.[3]
¹H NMR (Predicted Chemical Shifts in CDCl₃):
-
Pyridine Protons (H-3, H-4, H-5): A complex multiplet pattern is expected in the aromatic region (δ 7.2-7.8 ppm). The electron-withdrawing nature of the bromine and the ethynyl group, along with the nitrogen atom, will deshield these protons.
-
Alkynyl Proton (≡C-H): A sharp singlet is anticipated around δ 3.1 ppm.
¹³C NMR (Predicted Chemical Shifts in CDCl₃):
-
Pyridyl Carbons: Six distinct signals are expected for the pyridine ring carbons, with the carbon bearing the bromine (C-2) being significantly downfield (δ ~142 ppm) and the carbon attached to the ethynyl group (C-6) also deshielded.
-
Alkynyl Carbons: Two signals corresponding to the sp-hybridized carbons of the alkyne will be present (δ ~75-85 ppm).
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its bromo and ethynyl functionalities.
Sonogashira Cross-Coupling Reactions
The terminal alkyne of this compound can readily participate in a second Sonogashira coupling reaction with a variety of aryl or vinyl halides. This allows for the sequential and controlled introduction of different substituents onto the pyridine core.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Bromo-6-ethynylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its bifunctional nature that allows for diverse synthetic transformations. Its utility in drug development, particularly in the synthesis of complex molecular architectures, necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound. This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By integrating theoretical principles with field-proven insights, this document serves as an essential resource for researchers, enabling confident structural verification and paving the way for its effective application in complex synthetic pathways.
Introduction: The Synthetic Versatility of this compound
Pyridine derivatives are a cornerstone of modern pharmaceutical research, with the pyridine scaffold present in a multitude of approved drugs.[1] The strategic placement of functional groups on the pyridine ring allows for precise control over a molecule's physicochemical properties and biological activity. This compound presents two distinct and synthetically versatile handles: a bromine atom and an ethynyl group. The bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino substituents.[2] Concurrently, the terminal alkyne is a gateway for "click" chemistry, further derivatization, or participation in metal-catalyzed coupling reactions. This dual functionality makes it an attractive starting material for the construction of complex, polycyclic, and novel molecular frameworks.
Accurate and unambiguous characterization of this compound is the critical first step in any synthetic campaign. This guide provides a detailed exposition of the key spectroscopic signatures that define this molecule.
Molecular Structure and Spectroscopic Correlation
The spectroscopic data of this compound is a direct reflection of its molecular structure. Understanding the interplay between the pyridine ring, the bromine substituent, and the ethynyl group is crucial for interpreting the spectral data. The following diagram illustrates the key structural features and their anticipated influence on the spectroscopic output.
Caption: Correlation of the molecular structure of this compound with its key NMR, IR, and Mass Spectrometry features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from the three protons on the pyridine ring and the single proton of the terminal alkyne.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire the spectrum at room temperature using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.65 | t | ~7.8 | H-4 |
| ~7.50 | d | ~7.8 | H-3 |
| ~7.45 | d | ~7.8 | H-5 |
| ~3.10 | s | - | ≡C-H |
Interpretation and Causality:
-
Pyridine Ring Protons (H-3, H-4, H-5): The protons on the pyridine ring typically appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atom and the bromine substituent deshield these protons. The H-4 proton is expected to be a triplet due to coupling with both H-3 and H-5. The H-3 and H-5 protons will appear as doublets, coupling only with H-4. The exact chemical shifts can be influenced by the solvent. For comparison, the protons of 2-bromopyridine in CDCl₃ appear at δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), and 7.26-7.21 (m, 1H).[3]
-
Alkyne Proton (≡C-H): The terminal alkyne proton is typically a singlet and appears in a characteristic region around 2.5-3.5 ppm. Its relatively upfield shift compared to aromatic protons is due to the magnetic anisotropy of the carbon-carbon triple bond.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Record the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Parameters: Acquire the spectrum with broadband proton decoupling. Chemical shifts are reported in ppm relative to TMS.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~142.5 | C-2 |
| ~141.0 | C-6 |
| ~139.5 | C-4 |
| ~129.0 | C-3 |
| ~124.0 | C-5 |
| ~82.0 | -C≡CH |
| ~78.0 | -C≡CH |
Interpretation and Causality:
-
Pyridine Ring Carbons: The carbons of the pyridine ring typically resonate between 120 and 150 ppm. The C-2 and C-6 carbons, being directly attached to the electronegative nitrogen and the bromine/ethynyl substituents, are expected to be the most downfield.[4] The C-4 carbon will also be downfield, while C-3 and C-5 will be further upfield. For reference, the carbons of 2-bromopyridine in CDCl₃ appear at δ 150.3, 142.4, 138.6, 128.4, and 122.8 ppm.[3]
-
Alkyne Carbons: The sp-hybridized carbons of the alkyne group typically appear in the range of 65-90 ppm.[5] The carbon attached to the pyridine ring will be slightly more deshielded than the terminal carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer is used.
-
Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp, Med | ≡C-H stretch |
| ~2110 | Sharp, Med | C≡C stretch (alkyne) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1600-1450 | Med-Strong | C=C and C=N ring stretching |
Interpretation and Causality:
-
≡C-H Stretch: The sharp band around 3300 cm⁻¹ is highly characteristic of the stretching vibration of a hydrogen atom attached to a terminal alkyne.[6]
-
C≡C Stretch: The absorption around 2110 cm⁻¹ is due to the stretching of the carbon-carbon triple bond. This peak is often of medium intensity and is a key diagnostic for the presence of an alkyne. For a related compound, a C≡C stretch was observed at 2215 cm⁻¹.[6]
-
Aromatic C-H Stretch: The absorptions above 3000 cm⁻¹ are typical for C-H stretching vibrations in aromatic systems.
-
Pyridine Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
-
Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The molecular weight of this compound is 182.02 g/mol .[7] Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 181 and 183, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Pathways: Under EI conditions, the molecular ion can fragment. Common fragmentation pathways include the loss of the bromine atom, the ethynyl group, or HCN from the pyridine ring.
Caption: Plausible fragmentation pathways for this compound in an EI mass spectrum.
Conclusion
The spectroscopic characterization of this compound is a straightforward process that yields a unique and identifiable set of data. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key alkyne and pyridine functional groups. Mass spectrometry unequivocally determines the molecular weight and reveals the presence of bromine through its characteristic isotopic pattern. By understanding and applying the principles outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their starting materials and the success of their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. CAS 445468-63-3 | this compound - Synblock [synblock.com]
Crystal structure analysis of 2-Bromo-6-ethynylpyridine
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-6-ethynylpyridine
This guide provides a comprehensive, in-depth exploration of the methodologies and rationale behind the complete crystal structure analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and authoritative narrative. We will journey from chemical synthesis and crystal growth to advanced X-ray diffraction and computational analysis, presenting a holistic view of how a molecule's solid-state architecture is elucidated and understood.
Pyridine and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Their utility stems from their ability to engage in hydrogen bonding, act as ligands for metal ions, and serve as versatile synthetic intermediates.[3][4] The subject of our analysis, this compound, is a particularly compelling molecule for several reasons:
-
Synthetic Versatility : The bromine atom and the ethynyl (alkyne) group are highly reactive handles for synthetic modification via cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the construction of complex molecular architectures.
-
Intermolecular Interaction Potential : The pyridine nitrogen acts as a hydrogen bond acceptor, the alkyne can participate in π-stacking and C-H···π interactions, and the bromine atom can engage in halogen bonding. Understanding how these competing interactions dictate the crystal packing is crucial for predicting solid-state properties like solubility and polymorphism.
-
Pharmacophore Element : This scaffold can be considered a key building block for novel therapeutics, where its defined three-dimensional structure is paramount for ligand-receptor interactions.[5]
This guide uses this compound as a model system to illustrate the critical workflow of structural analysis that underpins modern drug design and materials science.
Synthesis and High-Purity Crystallization
The prerequisite for any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality single crystals.[6] The quality of the crystal directly dictates the quality and resolution of the diffraction data.[7]
Proposed Synthesis Route
While various synthetic routes exist for pyridine derivatives, a robust and common method for introducing an ethynyl group is the Sonogashira coupling. A plausible synthesis for this compound would start from the more readily available 2,6-dibromopyridine.
Caption: Proposed Sonogashira coupling synthesis workflow.
Experimental Protocol: Recrystallization for Single Crystal Growth
Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[8][9] The goal is to create a supersaturated solution from which, upon slow cooling, nucleation and crystal growth occur in a highly ordered manner.
Causality Behind the Protocol: The choice of solvent is paramount; the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Slow cooling is critical to allow the molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, minimizing defects and inclusions. Pyridine-containing compounds can sometimes be challenging to crystallize, and a systematic screening of solvents is often necessary.[10]
Step-by-Step Protocol:
-
Solvent Screening: In separate small test tubes, test the solubility of ~10 mg of crude this compound in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and upon heating. Identify a suitable solvent or solvent system. For this molecule, a hexane/ethyl acetate mixture is a promising candidate.
-
Dissolution: Place the bulk of the crude product (e.g., 100 mg) in an Erlenmeyer flask. Add the chosen solvent (e.g., hexane) dropwise while heating and stirring the solution on a hot plate until the solid just dissolves. Add a minimal amount of a more polar co-solvent (e.g., ethyl acetate) if needed to achieve full dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. To promote even slower cooling, the flask can be placed within a larger beaker of hot water or in an insulated container.
-
Inducing Crystallization (if necessary): If no crystals form, gently scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. Alternatively, introduce a seed crystal from a previous batch.
-
Maturation: Once crystals appear, allow the flask to stand at room temperature for several hours, followed by transfer to a refrigerator (2-8°C) to maximize the yield of crystals.[11]
-
Isolation and Drying: Isolate the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities. The crystals are then dried under a gentle stream of inert gas or in a desiccator.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.[14]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Data Collection and Structure Refinement
Causality Behind the Protocol: A single crystal acts as a three-dimensional diffraction grating for X-rays. By rotating the crystal and measuring the positions and intensities of the diffracted beams, we can mathematically reconstruct the electron density within the crystal's unit cell.[6] The refinement process involves adjusting the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.
Step-by-Step Protocol:
-
Crystal Selection: Under a polarized light microscope, select a well-formed, transparent crystal with sharp edges and no visible defects. A suitable size is typically 0.1-0.3 mm in all dimensions.
-
Mounting: Affix the selected crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil.
-
Data Collection: Mount the fiber on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (e.g., 100 K) is typically used to minimize thermal vibrations and radiation damage. A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption.
-
Structure Solution: The "phase problem" is solved using computational methods. For small molecules like this, direct methods are typically successful in providing an initial electron density map.[6]
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares algorithm. Anisotropic thermal parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using metrics such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF). The final structural information is typically reported in a Crystallographic Information File (CIF).
Hypothetical Crystallographic Data
Since no public crystal structure exists for this compound, we present a table of realistic, hypothetical data that one might expect to obtain from a successful analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₄BrN[15] |
| Formula Weight | 182.02[16] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 5.987(2) |
| c (Å) | 13.456(5) |
| β (°) | 105.34(1) |
| Volume (ų) | 661.5(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.825 |
| Absorption Coefficient (mm⁻¹) | 6.54 |
| Temperature (K) | 100(2) |
| Reflections Collected / Unique | 5432 / 1521 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R1 = 0.029, wR2 = 0.075 |
| Goodness-of-Fit (GooF) on F² | 1.05 |
Advanced Computational Analysis: Deeper Insights
While SCXRD provides an accurate picture of the crystal structure, computational methods are essential for quantifying and understanding the non-covalent interactions that govern the observed packing arrangement.[17][18]
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[19] The surface is generated by partitioning the crystal's electron density into regions associated with each molecule.[20]
Causality Behind the Protocol: By mapping properties like normalized contact distance (dnorm) onto the Hirshfeld surface, we can identify specific regions of close intermolecular contact.[21] Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, highlighting potential hydrogen bonds or other strong interactions. The 2D fingerprint plot decomposes these interactions, providing a quantitative percentage contribution of different contact types (e.g., H···H, C···H, Br···H).[22]
Caption: Workflow for Hirshfeld Surface and Interaction Analysis.
Protocol for Hirshfeld Analysis using CrystalExplorer:
-
Import Data: Open the refined CIF file in the CrystalExplorer software.[19]
-
Generate Surface: Select a central molecule and generate its Hirshfeld surface using a standard resolution.
-
Map dnorm: Map the dnorm property onto the surface to visualize close contacts. Red areas indicate strong interactions, blue areas indicate weaker/longer contacts, and white areas are contacts around the van der Waals separation.[22]
-
Generate Fingerprint Plot: Generate the 2D fingerprint plot, which is a scatter plot of the distance to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de).
-
Decompose Fingerprint: Decompose the plot to show the percentage contribution of specific atom-atom contacts (e.g., Br···H, N···H, C···H, C···C) to the overall surface. This quantifies the relative importance of different interactions in the crystal packing.
Density Functional Theory (DFT) Calculations
DFT calculations provide valuable electronic structure information, complementing the experimental geometric data from SCXRD.[23][24]
Causality Behind the Protocol: By performing a geometry optimization in the gas phase, we can assess the extent to which intermolecular forces in the crystal distort the molecule from its lowest-energy conformation. Mapping the electrostatic potential (ESP) onto the electron density surface reveals the electron-rich (negative) and electron-poor (positive) regions, which is key to understanding electrostatic interactions like hydrogen and halogen bonding.
Protocol for DFT Calculations:
-
Input Structure: Use the atomic coordinates from the refined CIF file as the starting geometry.
-
Computational Method: Perform calculations using a functional like B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G(d,p)).[23]
-
Geometry Optimization: First, perform a full geometry optimization in a vacuum to find the molecule's lowest energy conformation. Compare the resulting bond lengths and angles with the experimental crystal structure data to quantify the effects of crystal packing.
-
ESP Surface Calculation: Perform a single-point energy calculation on the optimized geometry to compute the molecular orbitals and the electrostatic potential.
-
Visualization: Visualize the ESP mapped onto the total electron density surface. Typically, red indicates negative potential (e.g., around the pyridine nitrogen), and blue indicates positive potential (e.g., around the acetylenic hydrogen and the σ-hole of the bromine atom).
Conclusion
The comprehensive analysis of this compound serves as a paradigm for modern structural science. This in-depth guide demonstrates that a complete understanding of a molecule's solid-state behavior requires a synergistic approach, integrating meticulous synthesis and crystallization with high-resolution experimental techniques and insightful computational analysis. The elucidation of the precise three-dimensional structure and the quantification of the intermolecular forces that direct crystal packing provide an invaluable foundation for rational drug design, polymorphism prediction, and the engineering of new materials with tailored properties. This holistic workflow empowers researchers to move from molecular concept to functional application with confidence and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 5. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. This compound CAS#: 445468-63-3 [chemicalbook.com]
- 12. rigaku.com [rigaku.com]
- 13. excillum.com [excillum.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. CAS 445468-63-3 | this compound - Synblock [synblock.com]
- 16. chemscene.com [chemscene.com]
- 17. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. crystalexplorer.net [crystalexplorer.net]
- 20. crystalexplorer.net [crystalexplorer.net]
- 21. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. bcc.bas.bg [bcc.bas.bg]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Bromo-6-ethynylpyridine (CAS 445468-63-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-6-ethynylpyridine, a versatile building block in modern organic and medicinal chemistry.
Core Compound Properties
This compound is a halogenated pyridine derivative featuring both a bromine atom and a terminal alkyne. This unique combination of functional groups makes it a highly valuable synthon for the construction of complex molecular architectures through various cross-coupling and functionalization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 445468-63-3 | [1] |
| Molecular Formula | C₇H₄BrN | [2] |
| Molecular Weight | 182.02 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | Pyridine, 2-bromo-6-ethynyl- | [2] |
| Appearance | Not specified, likely a solid | |
| Storage | Store in a dry, sealed place, recommended at 4°C. | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2,6-dibromopyridine. The key steps involve a Sonogashira coupling with a protected acetylene source, followed by deprotection.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic route to this compound from 2,6-dibromopyridine.
Experimental Protocol: Synthesis of this compound
This protocol is a composite of established procedures for Sonogashira coupling and desilylation.[3][4][5][6][7]
Step 1: Synthesis of 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-5 mol%).
-
Add a suitable solvent, such as anhydrous triethylamine or a mixture of toluene and triethylamine.
-
To the stirred solution, add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise.
-
Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-bromo-6-((trimethylsilyl)ethynyl)pyridine.
Step 2: Synthesis of this compound (Desilylation)
-
Dissolve the 2-bromo-6-((trimethylsilyl)ethynyl)pyridine (1 equivalent) obtained from the previous step in a suitable solvent, such as methanol or tetrahydrofuran (THF).
-
Add a desilylating agent. A mild base like potassium carbonate (K₂CO₃) in methanol is commonly used. Alternatively, a fluoride source such as tetrabutylammonium fluoride (TBAF) can be employed.
-
Stir the reaction mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the final product by column chromatography to yield pure this compound.
Spectral Data for Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
Table 2: Spectral Data of this compound
| Technique | Key Features |
| ¹H NMR | Aromatic protons in the pyridine ring and the acetylenic proton.[8] |
| ¹³C NMR | Carbons of the pyridine ring and the two sp-hybridized carbons of the alkyne.[9] |
| FT-IR | Characteristic C≡C and ≡C-H stretching vibrations of the terminal alkyne. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound.[8] |
Note: Specific chemical shifts and coupling constants can be found in the referenced literature.[8][9][10]
Reactivity and Applications
The dual functionality of this compound makes it a valuable precursor in various synthetic transformations.
Diagram 2: Reactivity of this compound
Caption: Key reaction pathways involving this compound.
Applications in Organic Synthesis
-
Cross-Coupling Reactions: The bromo substituent readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, vinyl, and amino groups at the 2-position of the pyridine ring.
-
Synthesis of Heterocycles: The ethynyl group is a versatile handle for constructing various heterocyclic systems. For instance, it can undergo cycloaddition reactions or be used in annulation strategies to build fused-ring systems. A notable application is in the ruthenium-catalyzed synthesis of heteroarylated 2-pyridones.[11]
-
Ligand Synthesis: this compound serves as a precursor for the synthesis of novel ligands for transition metal complexes. These ligands can be utilized in catalysis and for the construction of supramolecular assemblies with unique photophysical or magnetic properties.[12]
Potential Applications in Medicinal Chemistry and Materials Science
-
Medicinal Chemistry: The pyridine scaffold is a common motif in many FDA-approved drugs.[13] The ability to functionalize both the 2- and 6-positions of the pyridine ring using this compound as a starting material makes it a valuable building block for the synthesis of novel drug candidates.
-
Materials Science: The rigid, linear nature of the ethynylpyridine unit makes it an attractive component for the construction of functional organic materials such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and conjugated polymers with potential applications in electronics, gas storage, and sensing.[14][]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on similar compounds and should be confirmed with the specific Safety Data Sheet (SDS) from the supplier.[2]
Suppliers
This compound is available from various chemical suppliers. It is recommended to request a certificate of analysis (CoA) to ensure the purity and quality of the material.
Table 4: Selected Suppliers of this compound
| Supplier | Purity | Product Number |
| ChemScene | ≥97% | CS-0158553 |
| Synblock | NLT 98% | AB68980 |
| ChemicalBook | Varies | 445468-63-3 |
Availability and purity may vary. Please consult the respective supplier's website for the most current information.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 445468-63-3 | this compound - Synblock [synblock.com]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. mdpi.org [mdpi.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 8. This compound(445468-63-3) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. mdpi.com [mdpi.com]
- 12. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A better building block for creating new materials | Science Codex [sciencecodex.com]
Navigating the Stability of 2-Bromo-6-ethynylpyridine: A Technical Guide for Researchers
Introduction: Understanding the Molecule
2-Bromo-6-ethynylpyridine is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the orthogonal reactivity of the bromo- and ethynyl-substituents on the pyridine core. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, while the terminal alkyne is amenable to "click" chemistry, Sonogashira couplings, and other derivatizations. However, the very features that make this molecule a versatile synthon also contribute to its potential instability. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.
Core Reactivity and Potential Degradation Pathways
The stability of this compound is intrinsically linked to the chemical nature of its constituent functional groups: the pyridine ring, the bromo-substituent, and the terminal ethynyl group. Understanding these will inform the rationale behind the recommended storage conditions.
The Ethynyl Group: A Locus of Reactivity
The terminal alkyne is the most reactive site on the molecule and a primary concern for long-term stability. The principal degradation pathway for terminal alkynes is oxidative homocoupling, often referred to as the Glaser coupling. This reaction involves the dimerization of two alkyne molecules to form a 1,3-diyne in the presence of a catalyst, typically a copper(I) salt, and an oxidant, such as oxygen.
-
Mechanism of Glaser Coupling: The reaction is initiated by the deprotonation of the terminal alkyne to form a copper(I) acetylide. This intermediate then undergoes oxidation, leading to the formation of a C-C bond between the two alkyne units.[1]
This process can be catalyzed by trace amounts of copper or other transition metals, which may be present as impurities in the sample or leach from storage containers or spatulas. The presence of atmospheric oxygen can then drive the catalytic cycle, leading to the formation of dimeric impurities.
The Bromo-Pyridine Core: General Stability Considerations
The 2-bromopyridine moiety is generally more stable than the ethynyl group. However, several potential degradation routes should be considered:
-
Hydrolysis: While aryl bromides are generally resistant to hydrolysis, under prolonged exposure to moisture, particularly at non-neutral pH, the C-Br bond can be cleaved to form the corresponding 2-hydroxypyridine derivative.
-
Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[2] This can lead to complex reaction pathways and the formation of colored impurities. While specific data for this compound is not available, it is a prudent measure to protect the compound from light.
-
Reaction with Strong Acids and Bases: The pyridine nitrogen is basic and will react with strong acids. Strong bases, on the other hand, can deprotonate the terminal alkyne, potentially initiating other reactions.
Recommended Storage Conditions: A Tabulated Summary
To mitigate the aforementioned degradation pathways, the following storage conditions are recommended. Adherence to these guidelines will help preserve the purity and reactivity of this compound.
| Parameter | Optimal Condition | Sub-Optimal Condition | Rationale and Potential Outcome |
| Temperature | 2-8°C (Refrigerated) | Room Temperature | Lower temperatures slow down the rate of all potential degradation reactions, including oxidative dimerization and hydrolysis. Storage at room temperature may lead to a gradual loss of purity. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air | An inert atmosphere is crucial to prevent the oxidative Glaser coupling of the terminal alkyne, which is a primary degradation pathway.[1] Exposure to air, especially in the presence of catalytic metals, will lead to the formation of diyne impurities. |
| Light | Protection from Light (Amber Vial) | Exposure to Light | Pyridine derivatives can be light-sensitive, leading to photodegradation.[2] Storing in the dark prevents the formation of light-induced impurities. |
| Moisture | Dry/Desiccated | Humid Conditions | Minimizing moisture content prevents potential hydrolysis of the bromo-substituent and can also reduce the activity of certain catalytic impurities. |
| Container | Tightly Sealed Glass Vial (Amber) | Loosely Capped or Plastic Container | A tightly sealed container prevents exposure to atmospheric oxygen and moisture. Glass is preferred to avoid potential leaching of plasticizers or other contaminants. Amber glass provides protection from light. |
| Incompatible Materials | Away from Strong Oxidizing Agents, Strong Acids, Strong Bases, and Transition Metal Salts (especially Copper) | Co-location with Reactive Chemicals | To prevent unintentional reactions. Contact with copper salts can catalyze the rapid dimerization of the ethynyl group.[1] |
Experimental Protocols for Storage and Handling
Adherence to strict protocols is essential for maintaining the integrity of this compound.
Short-Term Storage (In-Use, < 1 month)
-
Container: Keep the compound in its original amber glass vial.
-
Atmosphere: After each use, flush the headspace of the vial with a gentle stream of an inert gas (argon or nitrogen) before tightly sealing the cap.
-
Temperature: Store the vial in a refrigerator at 2-8°C.
-
Handling: Use clean, dry spatulas and glassware. Avoid using metal spatulas that may contain copper.
-
Environment: Conduct all manipulations in a well-ventilated fume hood, away from direct sunlight.
Long-Term Storage (> 1 month)
-
Aliquotting: For larger quantities, it is advisable to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere Packaging:
-
Place the desired amount of this compound into a clean, dry amber glass vial.
-
Place the uncapped vial inside a larger container or a vacuum desiccator.
-
Evacuate the container and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
While under a positive pressure of inert gas, tightly cap the vial.
-
-
Sealing: For critical applications, further seal the cap with Parafilm® or a similar laboratory film to provide an additional barrier against atmospheric intrusion.
-
Temperature: Store the sealed vials in a refrigerator at 2-8°C.
-
Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.
Visualizing Degradation and Storage Logic
The following diagrams illustrate the primary degradation pathway and the decision-making process for proper storage.
Caption: Glaser Coupling: A Key Degradation Pathway.
Caption: Decision Workflow for Proper Storage.
Conclusion: Ensuring Experimental Success
This compound is a powerful synthetic tool, but its utility is contingent upon its purity. The terminal ethynyl group, while synthetically valuable, is susceptible to oxidative dimerization, a degradation pathway that can be effectively mitigated by adhering to proper storage and handling procedures. By storing the compound at refrigerated temperatures under an inert atmosphere and protected from light, researchers can ensure its stability and, consequently, the reliability and reproducibility of their experimental results.
References
A Technical Guide to the Computational Analysis of Electron Density in 2-Bromo-6-ethynylpyridine
Introduction: Unveiling the Electronic Landscape for Drug Discovery
In the landscape of modern medicinal chemistry, understanding the intricate electronic structure of small molecules is paramount to predicting their reactivity, intermolecular interactions, and ultimately, their pharmacological activity. 2-Bromo-6-ethynylpyridine is a heterocycle of significant interest, serving as a versatile scaffold in the synthesis of novel therapeutic agents. The presence of a bromine atom, an ethynyl group, and the pyridine nitrogen atom imparts a unique electronic character to the molecule, influencing its potential as a ligand, its metabolic stability, and its capacity for various chemical transformations.
This in-depth technical guide provides a comprehensive framework for the computational investigation of the electron density distribution in this compound. We will move beyond a mere recitation of methods, offering a rationale for the selection of specific computational strategies and a detailed, step-by-step protocol for their implementation. This whitepaper is designed for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to gain a deeper understanding of the electronic properties of this important molecular entity.
The pyridine ring, an aromatic heterocycle, is characterized by a conjugated system of six π electrons. However, the electronegative nitrogen atom introduces a significant perturbation to the electron density distribution compared to benzene, leading to a net dipole moment and a general decrease in electron density on the ring carbons.[1] This makes the pyridine ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution is generally disfavored and tends to occur at the 3-position.[2] The substituents at the 2- and 6-positions of this compound further modulate this electronic landscape, influencing the molecule's overall reactivity and interaction profile.
Theoretical Framework: A Multi-faceted Approach to Electron Density Analysis
A singular method for quantifying electron distribution is often insufficient to capture the nuanced electronic features of a molecule. Therefore, this guide advocates for a multi-pronged approach, employing a suite of well-established computational techniques. The combination of these methods provides a more holistic and self-validating picture of the electron density in this compound.
At the heart of our investigation lies Density Functional Theory (DFT) , a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has proven to be a robust and efficient tool for calculating the electron density of organic molecules with a favorable balance of accuracy and computational cost.
From the DFT-calculated electron density, we will derive atomic charges and bonding characteristics using three distinct but complementary population analysis methods:
-
Mulliken Population Analysis: A straightforward and historically significant method that partitions the total electron population among the atoms in a molecule.[3] While computationally inexpensive, it is known to be highly sensitive to the choice of basis set and can sometimes produce unphysical results.[4] Its inclusion here serves as a baseline and for comparison with more sophisticated methods.
-
Natural Bond Orbital (NBO) Analysis: This method transforms the complex, delocalized molecular orbitals into a set of localized "natural" orbitals that correspond to the intuitive Lewis structure representation of lone pairs and chemical bonds.[5][6] NBO analysis provides a more chemically intuitive and less basis-set-dependent description of charge distribution and bonding interactions.[4]
-
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM provides a rigorous and physically grounded definition of an atom within a molecule based on the topology of the electron density.[7] This method identifies critical points in the electron density to partition the molecule into atomic basins and to characterize the nature of chemical bonds.[8]
By comparing the results from these three methods, we can gain a more robust and reliable understanding of the electron distribution within this compound.
Computational Workflow: A Step-by-Step Protocol
The following section outlines the detailed experimental protocol for the computational analysis of this compound. This workflow is designed to be reproducible and is based on widely used and validated computational chemistry software and methods.
Diagram of the Computational Workflow
Caption: A schematic overview of the computational workflow for the electron density analysis of this compound.
Part 1: Molecular Structure Preparation
-
Construct the Molecule: Using a molecular builder such as GaussView or Avogadro, construct the 2D structure of this compound.
-
Generate 3D Coordinates: Convert the 2D structure into an initial 3D geometry. A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting structure.
-
Save the Initial Geometry: Save the coordinates in a format compatible with the chosen quantum chemistry software (e.g., .gjf for Gaussian).
Part 2: Geometry Optimization and Frequency Calculation
The accuracy of the subsequent electron density analysis is critically dependent on a well-optimized molecular geometry.
-
Choice of DFT Functional and Basis Set:
-
Functional: The ωB97X-D functional is recommended. This range-separated hybrid functional with empirical dispersion correction provides a good balance of accuracy for a wide range of chemical systems, including those with non-covalent interactions.[1]
-
Basis Set: The def2-TZVP basis set is a suitable choice. This triple-zeta valence basis set with polarization functions offers a good compromise between accuracy and computational cost for molecules containing elements up to bromine.[8] For the bromine atom, it is advisable to use a basis set that includes effective core potentials (ECPs) to account for relativistic effects, which can be significant for heavier elements.[9]
-
-
Gaussian Input File for Optimization and Frequencies:
-
Execution and Verification:
-
Run the calculation using a quantum chemistry package like Gaussian.
-
Upon completion, verify that the geometry optimization has converged successfully.
-
Crucially, inspect the output of the frequency calculation to ensure that there are no imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Part 3: Electron Density and Population Analysis
Following successful geometry optimization, perform a single-point energy calculation using the optimized coordinates to obtain the desired population analyses.
-
Gaussian Input File for Population Analysis:
-
pop=(nbo,full) requests both the Natural Bond Orbital analysis and the full Mulliken population analysis.
-
geom=check guess=read instructs Gaussian to use the optimized geometry and wavefunction from the checkpoint file of the previous step.
-
$nbo bndidx $end is an NBO keyword to calculate the Wiberg bond indices.[10]
-
-
QTAIM Analysis:
-
To perform a QTAIM analysis, a wavefunction file (.wfx or .wfn) or a formatted checkpoint file (.fchk) is required from the single-point calculation. This can be generated by adding output=wfx to the route section of the Gaussian input file.
-
The generated wavefunction file is then used as input for a dedicated QTAIM software package, such as AIMAll.
-
Within the QTAIM software, perform a topological analysis of the electron density to identify bond critical points (BCPs) and calculate atomic properties.
-
Interpreting the Results: A Deeper Look into the Electronic Structure
The output from these calculations will provide a wealth of quantitative data. The following section details how to interpret this data to build a comprehensive picture of the electron density in this compound.
Atomic Charges: A Comparative Analysis
A key output of the population analyses is the partial atomic charge on each atom. It is crucial to compare the charges obtained from Mulliken, NBO, and QTAIM methods.
| Atom | Mulliken Charge (e) | NBO Charge (e) | QTAIM Charge (e) |
| N1 | Calculated Value | Calculated Value | Calculated Value |
| C2 (Br-substituted) | Calculated Value | Calculated Value | Calculated Value |
| C3 | Calculated Value | Calculated Value | Calculated Value |
| C4 | Calculated Value | Calculated Value | Calculated Value |
| C5 | Calculated Value | Calculated Value | Calculated Value |
| C6 (Ethynyl-subst.) | Calculated Value | Calculated Value | Calculated Value |
| Br7 | Calculated Value | Calculated Value | Calculated Value |
| C8 (Ethynyl) | Calculated Value | Calculated Value | Calculated Value |
| C9 (Ethynyl) | Calculated Value | Calculated Value | Calculated Value |
| H10 | Calculated Value | Calculated Value | Calculated Value |
| H11 | Calculated Value | Calculated Value | Calculated Value |
| H12 | Calculated Value | Calculated Value | Calculated Value |
| H13 (Ethynyl) | Calculated Value | Calculated Value | Calculated Value |
Analysis of Atomic Charges:
-
Nitrogen (N1): Expect a significant negative charge due to its high electronegativity and its role as a heteroatom in the aromatic ring.
-
Bromine (Br7): As an electronegative halogen, bromine will withdraw electron density, resulting in a negative partial charge.
-
Pyridine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C6) are expected to be more electron-deficient (less negative or more positive) compared to the other carbons in the ring due to the inductive effect of the nitrogen.[11]
-
Ethynyl Group: The sp-hybridized carbons of the ethynyl group will also influence the charge distribution.
Discrepancies between the charge models should be noted. NBO and QTAIM charges are generally considered more reliable and less dependent on the basis set than Mulliken charges.[12]
NBO Analysis: Delving into Bonding and Hybridization
The NBO analysis provides a detailed picture of the Lewis-like bonding structure.
-
Bond Orders: The Wiberg bond indices from the NBO analysis provide a measure of the bond order. This can be used to assess the degree of double or triple bond character.
-
Hybridization: NBO analysis will describe the hybridization of each atomic orbital involved in bonding. This is particularly insightful for understanding the geometry and reactivity of the molecule.
-
Donor-Acceptor Interactions: The second-order perturbation theory analysis within NBO can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions represent delocalization effects and can reveal important hyperconjugative or resonance interactions.[13]
QTAIM Analysis: The Topology of Electron Density
The QTAIM analysis provides a rigorous, physically meaningful description of bonding.
-
Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary and sufficient condition for the existence of a chemical bond.[8]
-
Electron Density at the BCP (ρ(r_c)): The value of the electron density at the BCP is correlated with the strength of the bond.
-
Laplacian of the Electron Density (∇²ρ(r_c)): The sign of the Laplacian at the BCP can be used to classify the nature of the interaction. A negative value is indicative of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.
Conclusion: From Electron Density to Chemical Insight
The computational study of the electron density of this compound, as outlined in this guide, provides a powerful avenue for understanding its fundamental chemical properties. By employing a combination of DFT calculations with Mulliken, NBO, and QTAIM analyses, researchers can gain a detailed and robust picture of charge distribution, bonding, and reactivity. This knowledge is invaluable in the rational design of new molecules for drug discovery, enabling the prediction of intermolecular interactions with biological targets and the optimization of pharmacokinetic and pharmacodynamic properties. The methodologies described herein represent a state-of-the-art approach to in silico molecular characterization, empowering scientists to make more informed decisions in the complex process of drug development.
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. NBO [cup.uni-muenchen.de]
- 6. legacy.batistalab.com [legacy.batistalab.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. joaquinbarroso.com [joaquinbarroso.com]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
A Technical Guide to the Reactivity Profile of the Ethynyl Group in 2-Bromo-6-ethynylpyridine
Abstract
This in-depth technical guide provides a comprehensive analysis of the reactivity profile of the terminal ethynyl group in 2-Bromo-6-ethynylpyridine, a versatile bifunctional building block in medicinal chemistry and materials science. The document delves into the primary reaction pathways of the alkyne moiety, including metal-catalyzed cross-coupling, cycloaddition reactions, and nucleophilic additions. By elucidating the underlying mechanisms and providing field-proven experimental protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable scaffold. The interplay between the reactivity of the ethynyl group and the bromo substituent is also discussed, offering insights into selective functionalization strategies.
Introduction: The Strategic Importance of this compound
This compound is a heteroaromatic compound featuring two key functional groups: a nucleophilic and catalytically activatable pyridine ring, a reactive bromo substituent amenable to various cross-coupling reactions, and a terminal ethynyl group that serves as a versatile handle for molecular elaboration. This unique combination of functionalities makes it a highly sought-after building block for the synthesis of complex molecular architectures, including pharmaceuticals, functional materials, and chemical probes. Understanding the distinct reactivity of the ethynyl group is paramount for its strategic deployment in synthetic campaigns. This guide will focus on the three major classes of reactions involving the alkyne: Sonogashira cross-coupling, azide-alkyne cycloadditions (Click Chemistry), and nucleophilic additions.
Palladium-Catalyzed Sonogashira Cross-Coupling: Forging New Carbon-Carbon Bonds
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound, the ethynyl group readily participates in this transformation, coupling with a wide array of halogenated partners.
Mechanistic Rationale and Causality of Experimental Choices
The Sonogashira coupling typically employs a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[1] The reaction proceeds through two interconnected catalytic cycles.
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition to the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.
-
The Copper Cycle: The terminal alkyne is deprotonated by a base, and the resulting acetylide reacts with a Cu(I) salt to form a copper acetylide.
-
Transmetalation: The copper acetylide then transfers the acetylide moiety to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as the Glaser homocoupling of the alkyne. The pyridine nitrogen in this compound can potentially coordinate to the metal catalysts, influencing their activity. Therefore, the selection of appropriate ligands that can compete with this coordination is crucial.
Data Presentation: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%) | Provides the active Pd(0) species for the catalytic cycle.[1] |
| Copper Co-catalyst | CuI (1-3 mol%) | Facilitates the formation of the copper acetylide for transmetalation.[1] |
| Base | Et₃N, DIPEA, or other amine bases | Acts as a proton scavenger and solvent. |
| Solvent | THF, DMF, or amine base itself | Solubilizes reactants and catalysts. |
| Temperature | Room temperature to 80 °C | Milder conditions are generally preferred to minimize side reactions.[1] |
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a representative example for the coupling of this compound with an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.02 equiv)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and anhydrous Et₃N via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Azide-Alkyne Cycloadditions: The Power of Click Chemistry
The ethynyl group of this compound is an excellent substrate for [3+2] cycloaddition reactions with azides, a transformation famously known as "Click Chemistry."[2] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical click reaction, offering high yields, mild reaction conditions, and exceptional functional group tolerance.[2]
The CuAAC reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[2] The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate then rearranges and, upon protonolysis, yields the 1,4-disubstituted triazole product. The use of a ligand, such as TBTA or THPTA, can stabilize the Cu(I) catalyst and accelerate the reaction.[3]
This protocol outlines a general procedure for the CuAAC reaction.
Materials:
-
This compound (1.0 equiv)
-
Azide compound (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
tert-Butanol/Water (1:1)
Procedure:
-
Dissolve this compound and the azide in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.[4]
SPAAC utilizes a strained cyclooctyne, which possesses a high degree of ring strain. This strain is released upon cycloaddition with an azide, providing the driving force for the reaction to proceed without a catalyst.[4] While this compound itself is not strained, it can react with a strained cyclooctyne that has been functionalized with an azide, or vice-versa.
Nucleophilic Addition to the Ethynyl Group
The ethynyl group of 2-ethynylpyridines is electrophilic and can undergo nucleophilic addition, particularly when the pyridine nitrogen is protonated or coordinated to a Lewis acid.
Mechanism of Activation
Treatment of 2-ethynylpyridine with a protic acid, such as HCl, leads to the formation of a pyridinium salt.[5][6] This salt formation significantly enhances the electrophilicity of the alkyne, making it susceptible to attack by nucleophiles, including halide anions.[5][6] The spatial proximity of the counter-anion to the activated alkyne facilitates the addition.[5][6]
Hydrohalogenation of the Ethynyl Group
A practical application of this reactivity is the hydrohalogenation of 2-ethynylpyridines.
This protocol is adapted from a general procedure for the hydrohalogenation of 2-ethynylpyridines.[5]
Materials:
-
2-Ethynylpyridine derivative (1.0 equiv)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-ethynylpyridine derivative in dichloromethane.
-
Add concentrated hydrochloric acid dropwise at room temperature.
-
Stir the mixture for the time required for the reaction to complete (monitor by TLC).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting vinyl chloride product by column chromatography.
Selectivity and Competing Reactivity
A key consideration when working with this compound is the relative reactivity of the bromo and ethynyl groups. In Sonogashira couplings where the ethynyl group is the intended reactive partner, the bromo substituent on the pyridine ring is generally less reactive towards oxidative addition than aryl iodides or bromides on other rings, allowing for selective coupling at the alkyne. However, under more forcing conditions, or with highly active palladium catalysts, competitive reaction at the C-Br bond can occur. Careful selection of reaction conditions is therefore essential to achieve the desired chemoselectivity.
Conclusion
The ethynyl group in this compound exhibits a rich and versatile reactivity profile, making it a powerful tool for the construction of complex molecules. Its participation in robust and high-yielding reactions such as Sonogashira coupling and azide-alkyne cycloadditions allows for predictable and efficient molecular elaboration. Furthermore, the ability to activate the alkyne towards nucleophilic addition by protonation of the pyridine nitrogen opens up alternative synthetic avenues. By understanding the mechanistic underpinnings and carefully selecting experimental conditions, researchers can harness the full potential of this valuable bifunctional building block in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Sonogashira Coupling Protocol Using 2-Bromo-6-ethynylpyridine
Abstract: This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction using 2-bromo-6-ethynylpyridine. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide covers the underlying mechanism, detailed experimental protocols for both copper-catalyzed and copper-free conditions, and critical insights into reagent selection and reaction optimization.
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] Developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed cross-coupling has become indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4][5] The reaction is renowned for its mild conditions—often proceeding at room temperature—and its tolerance of a wide array of functional groups, making it highly valuable in late-stage synthetic applications.[1][6]
The substrate of focus, This compound , is a particularly valuable bifunctional building block. It possesses both an sp²-hybridized carbon-bromine bond, susceptible to oxidative addition by a palladium catalyst, and a terminal alkyne, ready for activation. This unique structure allows it to participate in Sonogashira couplings in two distinct ways: either the bromo-group can be coupled with another terminal alkyne, or its own ethynyl-group can be coupled with another aryl/vinyl halide. This application note will focus on the former, providing a protocol to functionalize the bromide position.
The Catalytic Machinery: A Mechanistic Overview
The efficacy of the Sonogashira coupling relies on the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The process begins with the activation of the palladium(II) precatalyst to a catalytically active palladium(0) species.[1] The cycle then proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a square planar Pd(II) complex. This is often the rate-determining step for less reactive halides.[7][8]
-
Transmetalation: Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with copper to form a copper(I) acetylide species.[1][3] This activated alkyne is then transferred from copper to the palladium(II) center, displacing a halide ion. This step is known as transmetalation.[9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes cis-trans isomerization, followed by reductive elimination. This final step forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Caption: The intersecting Palladium and Copper catalytic cycles.
Reagent Selection and Experimental Parameters
The success of the Sonogashira coupling is highly dependent on the judicious selection of reagents and reaction conditions. The table below summarizes the key components and their functions.
| Component | Example(s) | Typical Loading | Function & Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% | Primary Catalyst: The Pd(0) active species facilitates the oxidative addition and reductive elimination steps. Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability and solubility.[3][10] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2-10 mol% | Co-catalyst: Activates the terminal alkyne by forming a copper acetylide, which accelerates the transmetalation step, allowing for milder reaction conditions.[1][4] |
| Ligand | Triphenylphosphine (PPh₃) | (Part of catalyst) | Stabilizer/Modifier: Stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky ligands can increase the rate of oxidative addition.[3] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | 2.0-10.0 equiv. or as solvent | Acid Scavenger & Activator: Neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne to form the acetylide.[1][6] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | - | Reaction Medium: Must be anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions. The choice depends on substrate solubility and reaction temperature.[6][11] |
| Atmosphere | Argon or Nitrogen | - | Inert Environment: Essential to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling (Glaser coupling) of the alkyne, which is promoted by oxygen.[4] |
Detailed Experimental Protocols
Safety Precautions: These reactions must be conducted in a well-ventilated fume hood. All reagents are toxic and/or flammable. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Solvents must be anhydrous and degassed prior to use.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol describes the coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).
Materials:
-
This compound (1.0 equiv.)[12]
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)
-
Copper(I) Iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous & Degassed Tetrahydrofuran (THF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.025 equiv.) and CuI (0.05 equiv.).
-
Inerting: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv.). Through the septum, add anhydrous, degassed THF (to achieve a ~0.1 M concentration) followed by triethylamine (3.0 equiv.).
-
Reaction Initiation: Stir the mixture at room temperature for 10 minutes. Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting material. For less reactive substrates, gentle heating (40-60 °C) may be required.[7]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.[8]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-alkynyl-6-ethynylpyridine product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates prone to alkyne homocoupling.[1][13]
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3.0 mol%)
-
Diisopropylamine (i-Pr₂NH)
-
Anhydrous & Degassed THF
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask, add Pd(PPh₃)₄ (0.03 equiv.) and this compound (1.0 equiv.).
-
Inerting: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add anhydrous, degassed THF (~0.1 M) and diisopropylamine (5.0 equiv.).
-
Reaction Initiation: Add the terminal alkyne (1.5 equiv.) and stir the mixture at 50-60 °C.
-
Monitoring & Work-up: Monitor the reaction and perform the work-up and purification as described in Protocol 1. Note that copper-free reactions may require slightly higher temperatures or longer reaction times.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst (oxidized Pd(0)); Insufficiently degassed solvent/reagents; Low reaction temperature. | Ensure rigorous inert atmosphere technique. Use freshly purchased or purified catalyst. Increase temperature incrementally. |
| Alkyne Homocoupling (Dimerization) | Presence of oxygen; High concentration of copper catalyst. | Use the copper-free protocol. Ensure the system is strictly anaerobic. Reduce the loading of CuI. |
| Decomposition of Starting Material | Base is too strong or temperature is too high for sensitive functional groups. | Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) with a less nucleophilic solvent like dioxane or toluene.[11] Run the reaction at a lower temperature. |
| Formation of Phosphine Oxides | Presence of trace oxygen or water. | This is common but usually does not inhibit the reaction. Ensure anhydrous conditions to minimize. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. CAS 445468-63-3 | this compound - Synblock [synblock.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-6-ethynylpyridine in Click Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: Beyond a Simple Building Block
In the landscape of modern chemical synthesis, efficiency and modularity are paramount. The advent of "click chemistry," a concept championed by K. B. Sharpless, provided a philosophy for conducting rapid, reliable, and high-yielding reactions.[1][2] At the heart of this revolution is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forges stable triazole linkages with exceptional fidelity.[3][4]
This guide focuses on a particularly strategic reagent within the click chemistry toolbox: 2-Bromo-6-ethynylpyridine . This molecule is more than a simple terminal alkyne. Its true power lies in its bifunctional nature, offering two distinct and orthogonal points for chemical modification. The terminal ethynyl group serves as the "click" handle for azide-alkyne cycloadditions, while the bromo substituent provides a robust platform for subsequent cross-coupling reactions. The pyridine scaffold itself imparts unique electronic properties and potential for metal coordination.
This document will explore the causality behind its applications, provide detailed experimental protocols, and offer insights into its strategic deployment in bioconjugation, drug discovery, and materials science.
Core Principles: The Dual Reactivity of this compound
The utility of this compound stems from the distinct reactivity of its two key functional groups. This orthogonality allows for a stepwise, controlled approach to synthesizing complex molecules.
-
The Ethynyl Group (The "Click" Handle): This terminal alkyne is the primary reactive site for click chemistry. It readily participates in the CuAAC reaction with a wide range of organic azides to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] This reaction is known for its tolerance of numerous functional groups, mild conditions (often proceeding in aqueous solutions), and near-quantitative yields.[3][5]
-
The Bromo Group (The "Cross-Coupling" Anchor): The bromine atom on the pyridine ring is a versatile handle for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or amino substituents after the click reaction has been performed, enabling the fine-tuning of molecular properties. Common transformations include Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions.
-
The Pyridine Scaffold (The Modulator): The pyridine ring is not merely a passive scaffold. Its nitrogen atom can influence the electronic properties of the molecule, impact solubility, and even participate in catalysis by coordinating with the copper catalyst in CuAAC reactions, potentially accelerating the process.[3]
The logical relationship between these components enables a powerful synthetic strategy.
Application in Bioconjugation: Precision Labeling of Biomolecules
The ability to selectively tag biomolecules without disrupting their native function is a cornerstone of chemical biology. The CuAAC reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with cellular processes.[6] This makes this compound an excellent precursor for creating probes for biological imaging and diagnostics.
Causality: A biomolecule (e.g., a protein) can be metabolically or chemically modified to incorporate an azide group. A probe molecule (e.g., a fluorophore) can be attached to the bromo-position of this compound via a cross-coupling reaction. The resulting ethynyl-functionalized probe can then be "clicked" onto the azide-modified protein under mild, aqueous conditions.
Protocol: Fluorescent Labeling of an Azide-Modified Protein
This protocol describes a two-step process: first, the synthesis of a fluorescent ethynyl probe, and second, its conjugation to a target protein.
Part A: Synthesis of a Fluorescent Ethynyl-Pyridine Probe
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv), a fluorescent boronic acid derivative (e.g., Dansyl-boronic acid, 1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in a suitable solvent mixture (e.g., 2:1 Dioxane/Water).
-
Base Addition: Add a base such as K₂CO₃ (3.0 equiv).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the fluorescent ethynyl-pyridine probe.
Part B: CuAAC Conjugation to an Azide-Modified Protein
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent ethynyl-pyridine probe (from Part A) in a water-miscible solvent like DMSO (e.g., 10 mM).
-
Prepare a stock solution of your azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare fresh stock solutions of:
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Sodium Ascorbate: 500 mM in water (prepare immediately before use).
-
Copper-chelating ligand (e.g., THPTA): 250 mM in water.[7]
-
-
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
Fluorescent ethynyl-pyridine probe (add to a final concentration of 50-200 µM).
-
Premix the CuSO₄ and THPTA ligand in a 1:5 molar ratio, then add to the reaction mixture to achieve a final copper concentration of 0.5-1.0 mM.
-
-
Initiation: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM. Gently mix by inverting the tube.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using a photosensitive fluorophore.
-
Purification: Remove excess reagents and byproducts using a desalting column (e.g., PD-10) or spin filtration, exchanging the buffer as required for your downstream application.
-
Analysis: Confirm conjugation via SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
| Parameter | Typical Condition | Rationale |
| Protein Concentration | 1-10 mg/mL (approx. 20-200 µM) | Higher concentrations drive the reaction forward. |
| Probe Concentration | 2-10 fold molar excess over protein | Ensures complete labeling of the protein. |
| CuSO₄ Concentration | 0.5 - 1.0 mM | Catalytic amount; excess can cause protein aggregation.[8] |
| Ligand (THPTA) | 2.5 - 5.0 mM (5:1 ratio to Cu) | Stabilizes the Cu(I) oxidation state and protects the protein.[7] |
| Sodium Ascorbate | 5 mM | Reduces Cu(II) to the active Cu(I) catalyst.[6] |
| Reaction Time | 1 - 4 hours | Typically sufficient for high conversion at room temperature. |
| pH | 7.0 - 8.0 | Optimal for both the CuAAC reaction and protein stability. |
Application in Drug Discovery: Rapid Library Synthesis
Fragment-based drug discovery (FBDD) relies on identifying small molecular fragments that bind to a biological target and then linking or growing them to create high-affinity leads.[5] The dual reactivity of this compound makes it an ideal scaffold for this approach, allowing for the rapid generation of diverse compound libraries.[9]
Causality: The 1,2,3-triazole ring formed via click chemistry is a valuable pharmacophore; it is metabolically stable and can act as a bioisostere for amide bonds.[10][11] By first performing a CuAAC reaction between this compound and a library of azide-containing fragments, a set of bromo-pyridine-triazole intermediates is generated. Each of these intermediates can then be subjected to a variety of cross-coupling reactions to introduce a second point of diversity, efficiently exploring the chemical space around a target.[12]
Protocol: Two-Step Synthesis of a Pyridine-Triazole Library
This protocol outlines the synthesis of a small compound library using a parallel synthesis approach.
Step 1: Parallel CuAAC Reactions
-
Array Setup: In an array of reaction vials (e.g., in a 96-well plate format), add a solution of this compound (1.0 equiv) in a suitable solvent (e.g., 1:1 t-BuOH/H₂O).
-
Azide Addition: To each respective vial, add a different azide building block (1.0 equiv).
-
Catalyst Addition: To each vial, add freshly prepared aqueous solutions of Sodium Ascorbate (0.1 equiv) and CuSO₄·5H₂O (0.01 equiv).
-
Reaction: Seal the plate and stir or shake at room temperature for 12-24 hours.
-
Workup: Upon completion, dilute each reaction with ethyl acetate and water. Separate the organic layers and wash with brine. Dry the organic phases (e.g., by passing through a hydrophobic frit) and concentrate to dryness to yield the crude bromo-pyridine-triazole intermediates. Purity can be checked by LC-MS, and if necessary, purification can be performed via preparative HPLC.
Step 2: Parallel Suzuki Coupling Reactions
-
Array Setup: To a new array of reaction vials, add the crude intermediates from Step 1. Dissolve each in a solvent mixture (e.g., Dioxane/Water).
-
Reagent Addition: To each vial, add a specific boronic acid (1.2 equiv), a base (e.g., K₂CO₃, 3.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Reaction: Seal the plate and heat to 80-100 °C for 4-16 hours under an inert atmosphere.
-
Purification and Analysis: After cooling, the crude products can be purified using parallel purification techniques such as mass-directed automated preparative HPLC. The final, purified compounds are then analyzed for identity and purity (LC-MS, ¹H NMR) and submitted for biological screening.
| Reactant Class | Example Diversity Elements | Resulting Moiety |
| Azides (R¹-N₃) | Benzyl azide, 2-azidoethanol, 3-azidopropanoic acid | Introduces varied polarity, H-bond donors/acceptors |
| Boronic Acids (R²-B(OH)₂) | Phenylboronic acid, 4-methoxyphenylboronic acid, Thiophene-2-boronic acid | Introduces diverse aromatic and heteroaromatic groups |
Application in Materials Science: Surface Functionalization
The modification of surfaces is critical for developing advanced materials, from biosensors to specialized coatings. This compound provides a molecular "linchpin" to anchor and subsequently elaborate surface chemistry.
Causality: A substrate (e.g., a silicon wafer or polymer bead) can be prepared with an azide-functionalized surface. This surface can then be treated with this compound using the CuAAC reaction, covalently linking the bromo-pyridine unit to the surface. The exposed bromo groups then serve as reactive sites for a second layer of functionalization, allowing for the precise tuning of surface properties like hydrophobicity, conductivity, or biocompatibility.
Protocol: Two-Step Functionalization of an Azide-Coated Surface
Step 1: "Click" Attachment of this compound
-
Surface Preparation: Start with a substrate functionalized with azide groups (e.g., an azide-silanized glass slide).
-
Reaction Solution: Prepare a solution of this compound (e.g., 10 mM), CuSO₄ (0.5 mM), and Sodium Ascorbate (2.5 mM) in a suitable solvent that will wet the surface (e.g., 1:1 ethanol/water).
-
Immersion: Immerse the azide-functionalized substrate in the reaction solution. Ensure the entire surface is covered.
-
Incubation: Let the reaction proceed at room temperature for 2-6 hours in a sealed container to prevent solvent evaporation.
-
Washing: After incubation, remove the substrate and wash it thoroughly with the reaction solvent, followed by deionized water and ethanol, to remove any non-covalently bound material. Dry the surface under a stream of nitrogen. The surface is now coated with bromo-pyridine moieties.
Step 2: Post-Modification via Sonogashira Coupling
-
Reaction Solution: Prepare a solution containing a terminal alkyne with the desired functionality (e.g., ferrocenylacetylene for electrochemical properties, 1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), a copper co-catalyst (CuI, 0.1 equiv), and a base (e.g., triethylamine) in an anhydrous solvent like THF or DMF.
-
Immersion: Immerse the bromo-pyridine functionalized substrate from Step 1 into this solution under an inert atmosphere.
-
Incubation: Heat the reaction to 50-70 °C for 6-18 hours.
-
Final Washing: Remove the substrate and wash extensively with the reaction solvent (e.g., THF), followed by dichloromethane and ethanol, to remove all traces of catalyst and unreacted reagents. Dry under nitrogen.
-
Characterization: Confirm the surface modification using techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect changes in elemental composition (e.g., appearance of Br, then its attenuation and appearance of new elements from the second functionalization) and contact angle measurements to assess changes in surface energy/hydrophobicity.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. scribd.com [scribd.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Novel Heterocyclic Compounds from 2-Bromo-6-ethynylpyridine: An Application and Protocol Guide
Introduction: The Strategic Importance of Pyridine-Based Heterocycles in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3][4][5] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions, make it a privileged structure in the design of bioactive molecules.[1] The fusion of a pyridine ring with other heterocyclic systems often results in rigid, planar structures that can interact with high specificity and affinity with biological targets, leading to enhanced therapeutic efficacy.[6] This guide focuses on the synthetic utility of 2-Bromo-6-ethynylpyridine, a versatile building block that offers two reactive sites for the construction of a diverse array of novel pyridine-fused and substituted heterocycles. The bromine atom and the terminal alkyne moiety allow for sequential and regioselective functionalization through a variety of powerful cross-coupling and cycloaddition reactions.[6] This document provides detailed protocols and expert insights for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation therapeutics.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic versatility of this compound stems from the differential reactivity of its two functional groups. The terminal alkyne is amenable to a range of addition and cycloaddition reactions, while the bromo-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for a modular approach to complex heterocyclic systems.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[7] In the context of this compound, this reaction can be employed to introduce a wide variety of substituents at the 6-position of the pyridine ring.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is typically used. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and also to neutralize the hydrogen halide generated during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent the deactivation of the catalyst and unwanted side reactions.
Cycloaddition Reactions: The Azide-Alkyne 'Click' Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8][9][10] The terminal alkyne of this compound can readily participate in this reaction, providing a straightforward route to 6-(1,2,3-triazol-4-yl)pyridines.
Causality of Experimental Choices:
-
Copper(I) Source: While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, it is common to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.
-
Ligand: A stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems, is often employed to prevent copper precipitation and enhance catalytic activity.[10]
-
Solvent: The reaction is remarkably versatile and can be performed in a variety of solvents, including mixtures of water and organic solvents (e.g., t-BuOH/H₂O), making it suitable for a wide range of substrates, including biomolecules.
Intramolecular Cyclization and Tandem Reactions
A powerful strategy for the synthesis of fused heterocyclic systems involves a sequence of reactions where an initial cross-coupling is followed by an intramolecular cyclization. This can be performed in a stepwise manner or as a one-pot tandem reaction. For instance, a Sonogashira coupling of this compound with a suitably functionalized alkyne can be followed by a cyclization to form furo[3,2-b]pyridines or other fused systems.[11][12]
Causality of Experimental Choices:
-
Tandem vs. Stepwise: Tandem reactions are often more efficient, reducing reaction time and waste. However, a stepwise approach allows for the isolation and purification of intermediates, which can be advantageous for complex syntheses.
-
Catalyst System for Tandem Reactions: The choice of catalyst and reaction conditions is critical to ensure compatibility between the coupling and cyclization steps. For example, a heterogeneous catalyst like Pd/C can be advantageous for easy removal after the reaction.[13]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reaction rates, particularly for cyclization steps that may require elevated temperatures.[3][8][14][15]
Detailed Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 2-bromo-6-(phenylethynyl)pyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-6-(phenylethynyl)pyridine.
Self-Validation:
-
TLC Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction progression.
-
LC-MS Analysis: Confirmation of the product's molecular weight.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the product, showing the characteristic signals for the pyridine ring and the phenylacetylene moiety.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To synthesize 2-bromo-6-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine.
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound and benzyl azide in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-6-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine.
Self-Validation:
-
Color Change: The reaction mixture may change color upon addition of the copper catalyst and reducing agent.
-
TLC/LC-MS: Monitor the consumption of starting materials and the formation of the product.
-
NMR and HRMS: Structural confirmation and accurate mass determination of the final product.
Protocol 3: Tandem Sonogashira Coupling and Intramolecular Cyclization for the Synthesis of Furo[3,2-b]pyridines
Objective: To synthesize a 2-substituted furo[3,2-b]pyridine from 3-chloro-2-hydroxypyridine and a terminal alkyne. (This protocol is adapted for a related starting material to illustrate the tandem concept, which can be applied to derivatives of this compound after suitable functional group manipulation).[11][12]
Materials:
-
3-Chloro-2-hydroxypyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Ultrasound bath (optional)
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine and the terminal alkyne in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
The reaction mixture can be stirred at reflux or subjected to ultrasound irradiation for a specified time until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
Self-Validation:
-
One-Pot Transformation: TLC analysis should show the disappearance of both starting materials and the formation of a single major product.
-
Spectroscopic Analysis: NMR and mass spectrometry will confirm the formation of the fused furo[3,2-b]pyridine ring system.
Quantitative Data Summary
| Reaction Type | Starting Material | Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | DMF | 100 | 3 | up to 96 | [16] |
| CuAAC | Benzyl azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | neat | RT | 0.08 | >99 | [17] |
| Tandem | 3-Chloro-2-hydroxypyridine | Terminal Alkyne | 10% Pd/C-CuI-PPh₃ | EtOH | Ultrasound | 1-2 | 70-85 | [11] |
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of pyridine-containing molecules with potential applications in drug discovery and materials science. The modular nature of the synthetic strategies allows for the creation of diverse chemical libraries for biological screening. Future work in this area could focus on the development of more sustainable and atom-economical synthetic methods, such as the use of earth-abundant metal catalysts and flow chemistry techniques. The continued exploration of the chemical space accessible from this compound is sure to yield exciting new discoveries in the years to come.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrido[1,2-a]indol-6(7H)-ones via a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
2-Bromo-6-ethynylpyridine: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Importance of 2-Bromo-6-ethynylpyridine
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a constant endeavor. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved drugs and clinical candidates.[1][2] Among the vast array of synthetic building blocks, this compound has emerged as a particularly valuable scaffold. Its unique bifunctional nature, featuring a reactive bromo substituent and a terminal alkyne, offers chemists a powerful platform for molecular diversification through a variety of reliable and high-yielding chemical transformations. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into the rationale behind its use in the synthesis of next-generation therapeutics.
The strategic placement of the bromo and ethynyl groups at the 2 and 6 positions of the pyridine ring allows for selective and sequential functionalization. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the terminal alkyne is a versatile partner in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This orthogonality in reactivity enables the construction of complex molecules with a high degree of control and efficiency, making this compound a prized component in the synthesis of kinase inhibitors, chemical probes for target validation, and diverse compound libraries for drug discovery.[5][6][7]
Key Synthetic Transformations and Mechanistic Insights
The utility of this compound in medicinal chemistry is primarily centered around two powerful synthetic methodologies: the Sonogashira coupling and the CuAAC click reaction. These reactions provide reliable avenues for the formation of carbon-carbon and carbon-heteroatom bonds, respectively, under mild conditions that tolerate a wide range of functional groups.
Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] In the context of this compound, this reaction is typically employed to functionalize the bromo position, creating a 2,6-disubstituted pyridine core.
Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Sonogashira coupling. Palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used as the primary catalyst. The role of the copper(I) co-catalyst (e.g., CuI) is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. The choice of solvent, typically an anhydrous and deoxygenated polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is crucial to prevent side reactions and ensure the stability of the catalytic species.
Self-Validating System: A well-executed Sonogashira reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product. The appearance of a new, less polar spot on the TLC plate and the detection of the expected molecular weight by LC-MS provide real-time validation of the reaction's progress.
Application Note 1: Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9] The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors.[2] this compound serves as an excellent starting material for the synthesis of novel kinase inhibitors by allowing for the introduction of diverse substituents that can interact with specific residues in the ATP-binding pocket of the target kinase.
A common strategy involves a Sonogashira coupling to introduce a larger aromatic or heteroaromatic moiety at the 2-position, followed by a click reaction to append a solubilizing group or a pharmacophore that can engage with the solvent-exposed region of the kinase.
Experimental Protocol 1: Sonogashira Coupling of this compound with a Heterocyclic Halide
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic heterocyclic halide.
Materials:
-
This compound
-
Heterocyclic halide (e.g., 4-iodopyrazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the heterocyclic halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Base Addition: Add anhydrous and degassed THF and Et₃N (2:1 v/v) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for Sonogashira Coupling
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Iodopyrazole | 2-(Pyrazol-4-ylethynyl)-6-ethynylpyridine | 85 |
| 2 | 3-Bromoquinoline | 2-(Quinolin-3-ylethynyl)-6-ethynylpyridine | 78 |
| 3 | 5-Iodopyrimidine | 2-(Pyrimidin-5-ylethynyl)-6-ethynylpyridine | 82 |
Application Note 2: Construction of Chemical Probes via Click Chemistry
Chemical probes are small molecules used to study and manipulate biological systems.[7][10] The development of potent and selective chemical probes is crucial for target validation in the early stages of drug discovery. The alkyne functionality of this compound makes it an ideal building block for the synthesis of chemical probes using the CuAAC reaction. This reaction allows for the efficient and specific conjugation of the pyridine scaffold to a variety of molecules, including reporter tags (fluorophores, biotin) or affinity handles.
Causality in Experimental Choices: The CuAAC reaction is remarkably robust and can be performed under mild, often aqueous, conditions.[3] The most common catalyst system involves a copper(II) salt (e.g., CuSO₄·5H₂O) in the presence of a reducing agent, such as sodium ascorbate, to generate the active copper(I) species in situ.[11] The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) catalyst and prevent oxidative side reactions.
Experimental Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1 v/v)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-2 hours, as indicated by a color change and confirmed by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting triazole product is often pure enough for subsequent steps, but can be further purified by crystallization or column chromatography if necessary.
Visualization of Synthetic Workflow
Caption: Synthetic pathways from this compound.
Application Note 3: Synthesis of Fused Heterocyclic Systems
The ethynyl group of this compound can also participate in various cycloaddition reactions to construct fused heterocyclic ring systems, such as triazolopyridines.[12][13] These scaffolds are present in a number of biologically active compounds and offer a rigid framework for the presentation of pharmacophoric elements.
[3+2] Cycloaddition for Triazolopyridine Synthesis
A common approach involves the reaction of this compound with an azide, which can proceed either thermally or under copper catalysis to form a triazole ring. This can be followed by an intramolecular cyclization to form the fused triazolopyridine system.
Visualization of Logical Relationship
Caption: Pathway to triazolopyridine synthesis.
Conclusion: A Building Block of Enduring Value
This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its orthogonal reactivity, enabling selective and sequential functionalization through robust and well-understood chemical transformations, provides researchers with a versatile and powerful tool for the synthesis of complex and novel bioactive molecules. From the development of potent and selective kinase inhibitors to the construction of sophisticated chemical probes for target validation, the applications of this building block continue to expand. As the quest for new therapeutics intensifies, the strategic deployment of such versatile scaffolds will undoubtedly play a pivotal role in shaping the future of drug discovery.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Utility of 2-Bromo-6-ethynylpyridine in Modern Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the medicinal chemist's arsenal, certain building blocks or "synthons" offer exceptional versatility and strategic advantages. 2-Bromo-6-ethynylpyridine is one such molecule, a bifunctional heterocyclic compound poised for the efficient construction of complex and potent kinase inhibitors. This guide provides an in-depth exploration of its application, detailing the causality behind synthetic choices and providing robust, field-proven protocols for its use in key synthetic transformations.
Introduction: Why this compound?
The pyridine scaffold is a privileged structure in medicinal chemistry, found in a significant number of FDA-approved drugs, particularly kinase inhibitors.[1] Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, the natural substrate for kinases. This compound (Molecular Formula: C₇H₄BrN, Molecular Weight: 182.02 g/mol ) is a particularly valuable derivative for several reasons:[2][3]
-
Orthogonal Reactivity: It possesses two distinct and orthogonally reactive handles. The bromine atom at the 2-position is primed for palladium-catalyzed cross-coupling reactions, while the terminal alkyne (ethynyl group) at the 6-position is ready for a different set of transformations, such as Sonogashira coupling, "click" chemistry, or to act as a covalent warhead.[4][5]
-
Vectorial Synthesis: This bifunctionality allows for a controlled, step-wise elaboration of the molecular scaffold. Chemists can first build out one side of the molecule via the bromo-handle and then functionalize the ethynyl-handle, or vice-versa, providing immense flexibility in library synthesis and structure-activity relationship (SAR) studies.
-
Covalent Inhibition Potential: The ethynyl group, particularly when conjugated to an electron-withdrawing system, can function as a Michael acceptor. This enables the design of targeted covalent inhibitors (TCIs) that form an irreversible bond with a nucleophilic residue, often a cysteine, in the kinase active site.[6][7] This strategy has led to highly potent and successful drugs like ibrutinib, an inhibitor of Bruton's Tyrosine Kinase (BTK).[7][8]
This document will focus on the two most powerful applications of this synthon: Sonogashira cross-coupling for core scaffold construction and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fragment linking.
Strategic Application in Kinase Inhibitor Scaffolds
The design of a kinase inhibitor often involves a "hinge-binding" motif, a "scaffold" that orients key functionalities, and a "solvent-front" moiety that can be modified to improve potency and selectivity. This compound is perfectly suited to bridge these domains.
Core Protocol I: Sonogashira Cross-Coupling for Scaffold Elaboration
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling a terminal alkyne with an aryl or vinyl halide.[9] In our case, we will utilize the bromine atom on the pyridine ring. This protocol describes a general procedure for coupling this compound with a second aryl/heteroaryl bromide, following a Sonogashira reaction on the ethynyl group first. This two-step sequence demonstrates the building block's utility in creating complex, unsymmetrical bi-aryl structures common in kinase inhibitors.
Rationale and Self-Validation
This protocol employs a standard palladium/copper co-catalyzed system.[10][11]
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The workhorse of the catalytic cycle, responsible for the oxidative addition to the aryl bromide.
-
Copper(I) Iodide (CuI): Acts as a co-catalyst to form a copper(I) acetylide intermediate, which then transmetalates with the palladium complex. This significantly accelerates the reaction compared to copper-free variants.[11]
-
Base (e.g., Triethylamine, Et₃N): Serves a dual purpose: it acts as the solvent and neutralizes the HBr generated during the reaction, preventing catalyst deactivation.
-
Inert Atmosphere: Degassing and running the reaction under nitrogen or argon is critical. Oxygen can oxidize the phosphine ligands and the copper(I) catalyst, leading to catalyst deactivation and promoting undesirable alkyne homocoupling (Glaser coupling). The reaction progress is monitored by TLC or LC-MS to ensure consumption of the starting material, providing an internal checkpoint for reaction completion.
Step-by-Step Experimental Protocol
Reaction: Coupling of this compound with 4-bromoaniline
-
Vessel Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 182 mg, 1.0 mmol) and 4-bromoaniline (1.05 eq, 181 mg, 1.05 mmol).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq, 21 mg, 0.03 mmol) and copper(I) iodide (CuI, 0.05 eq, 9.5 mg, 0.05 mmol).
-
Solvent and Degassing: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 5 mL). Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Reaction Execution: Seal the flask under a nitrogen atmosphere and stir the mixture at room temperature for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase (e.g., 7:3 v/v). The disappearance of the starting materials indicates completion.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product, 4-((6-bromopyridin-2-yl)ethynyl)aniline.
Core Protocol II: "Click Chemistry" for Library Generation
The terminal alkyne of this compound is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[12] This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional groups, making it perfect for linking the pyridine core to diverse fragments, often in late-stage functionalization.[12][13]
Rationale and Self-Validation
This protocol uses a common in-situ source of the active Cu(I) catalyst.
-
Copper(II) Sulfate (CuSO₄) and Sodium Ascorbate: Sodium ascorbate is a biocompatible reducing agent that reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. This avoids handling potentially unstable Cu(I) salts and ensures a constant, low concentration of the active catalyst, minimizing side reactions.
-
Solvent System (t-BuOH/H₂O): The use of a water-miscible co-solvent system is characteristic of click chemistry's biocompatibility and robustness, allowing for reactions with a wide range of substrates that may have varying solubility.
-
Validation: The reaction is self-validating due to its high efficiency. Near-quantitative conversion is expected. The formation of the triazole product can be easily confirmed by LC-MS (observing the expected molecular weight) and NMR (disappearance of the alkyne proton and appearance of the characteristic triazole proton signal).
Step-by-Step Experimental Protocol
Reaction: CuAAC of (6-Bromopyridin-2-yl)acetylene with Benzyl Azide
-
Reactant Solution: In a 25 mL vial, dissolve this compound (1.0 eq, e.g., 182 mg, 1.0 mmol) and benzyl azide (1.1 eq, 146 mg, 1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL total volume).
-
Catalyst Preparation: In a separate small vial, prepare fresh solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq, 25 mg, 0.1 mmol in 0.5 mL H₂O) and sodium ascorbate (0.2 eq, 40 mg, 0.2 mmol in 0.5 mL H₂O).
-
Reaction Initiation: To the stirring solution of reactants, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. A color change is often observed.
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature for 12 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS. A new, more polar spot should appear for the triazole product.
-
Workup: Add water (10 mL) to the reaction mixture. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often very pure, but can be further purified by flash chromatography or recrystallization if necessary.
Application Example: Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase crucial for B-cell signaling, and its inhibition is a validated strategy for treating B-cell malignancies.[14][15] Several approved BTK inhibitors, such as Ibrutinib and Acalabrutinib, are covalent inhibitors that target Cysteine 481 in the BTK active site.[8][15][16] The general structure of many BTK inhibitors features a heterocyclic core (like pyrimidine or pyridine) linked to a phenyl group, often with an electrophilic "warhead".
The synthetic strategies outlined above using this compound are directly applicable to the synthesis of novel BTK inhibitor scaffolds. The pyridine can serve as the hinge-binding element, the Sonogashira coupling can install the necessary phenyl moieties, and the ethynyl group can be further functionalized or used to attach a known covalent warhead like an acrylamide group.
Summary of Potential Kinase Inhibitor Scaffolds
The table below summarizes representative kinase inhibitor classes and structures where a this compound-derived scaffold is relevant.
| Target Kinase Family | Representative Inhibitor / Scaffold | Inhibition Type | IC₅₀ / Potency | Rationale for this compound use |
| Tec Kinases (e.g., BTK) | Ibrutinib, Acalabrutinib[16] | Covalent (Irreversible) | Low nM[14][15] | Pyridine core as hinge-binder; ethynyl group as a handle for attaching a covalent warhead or as the warhead itself. |
| Nek Kinases (e.g., Nek2) | 2-Arylamino-6-ethynylpurines[4] | Covalent (Irreversible) | nM range[4] | The 6-ethynylpurine acts as a covalent warhead targeting a cysteine residue. A pyridine analog offers a similar bioisosteric scaffold. |
| Receptor Tyrosine Kinases (RTKs) | Pyrrolo[2,3-d]pyrimidines[17] | Reversible / Irreversible | Varies | The pyridine ring is a common isostere for the pyrimidine core. Sonogashira coupling can be used to install required aryl groups. |
| Lipid Kinases (e.g., PIKfyve) | Isothiazolo[4,3-b]pyridines[5] | Reversible | Low nM[5] | Demonstrates the power of Sonogashira coupling to install alkynyl-pyridine moieties to achieve potent inhibition. |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups enable efficient and modular synthesis of complex kinase inhibitors. By leveraging powerful and reliable transformations like the Sonogashira coupling and CuAAC click chemistry, researchers can rapidly generate diverse libraries to probe structure-activity relationships, optimize lead compounds, and ultimately accelerate the discovery of novel therapeutics. The protocols and strategic insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively harness the potential of this versatile building block in their kinase inhibitor programs.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CAS 445468-63-3 | this compound - Synblock [synblock.com]
- 3. This compound | C7H4BrN | CID 12970532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click Chemistry for Target Engagement Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of Azoles with 2-Bromo-6-ethynylpyridine
Introduction: The Strategic Importance of N-Alkylated Azoles in Modern Drug Discovery
Azoles, a cornerstone of heterocyclic chemistry, are integral components in a vast array of pharmaceuticals and agrochemicals. Their nitrogen-rich five-membered ring structures are privileged scaffolds in drug design, contributing to a molecule's metabolic stability, solubility, and target-binding affinity. The functionalization of the azole nitrogen, or N-alkylation, provides a powerful avenue to modulate these properties and explore new chemical space. This is particularly relevant in the synthesis of novel therapeutic agents where even subtle structural modifications can lead to significant changes in biological activity.[1][2][3]
The 2-bromo-6-ethynylpyridine moiety is a particularly valuable building block. The pyridine ring offers a key hydrogen bond acceptor, while the ethynyl group provides a versatile handle for further chemical transformations, such as click chemistry or Sonogashira coupling, enabling the construction of complex molecular architectures.[4] The bromine atom can also be a site for subsequent cross-coupling reactions. This application note provides a detailed protocol for the N-alkylation of various azoles with this compound, a reaction of significant interest to researchers in medicinal chemistry and drug development.
Reaction Overview and Mechanism
The N-alkylation of an azole with this compound typically proceeds via a nucleophilic substitution reaction. The azole, after deprotonation by a suitable base, acts as a nucleophile, attacking the carbon atom bearing the bromine on the pyridine ring.
General Reaction Scheme:
The reaction mechanism can be influenced by the specific conditions, particularly the presence of a catalyst. In the absence of a metal catalyst, the reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, especially given the electron-withdrawing nature of the pyridine nitrogen and the ethynyl group, which can activate the ring towards nucleophilic attack.
However, copper-catalyzed conditions are often employed to facilitate this transformation, particularly for less reactive azoles or to improve yields and regioselectivity.[5][6][7] In a copper-catalyzed cycle, the copper(I) catalyst can undergo oxidative addition with the this compound. The deprotonated azole then coordinates with the copper center, followed by reductive elimination to furnish the N-alkylated product and regenerate the copper(I) catalyst.
Factors Influencing Regioselectivity
For unsymmetrical azoles such as substituted imidazoles or pyrazoles, the site of N-alkylation is a critical consideration, as the resulting regioisomers can exhibit distinct biological activities.[1] The regioselectivity is influenced by a combination of electronic and steric factors.[8] Generally, alkylation occurs at the less sterically hindered nitrogen atom.[8] The choice of base and solvent can also play a significant role in directing the regioselectivity.[9][10]
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of azoles with this compound. Optimization of reaction conditions may be necessary for specific azole substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥97% | Synblock, ChemScene | Store in a dry, sealed place.[11][12] |
| Azole (e.g., Pyrazole, Imidazole, 1,2,4-Triazole) | ≥98% | Sigma-Aldrich, Acros Organics | |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich | A suitable base. Potassium carbonate can also be used.[10] |
| Copper(I) Iodide (CuI) | 98% | Sigma-Aldrich | Optional, but recommended for improved yields. |
| L-Proline | ≥99% | Sigma-Aldrich | Optional ligand for copper catalysis. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | For workup. | ||
| Brine (Saturated aqueous NaCl) | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying organic phase. | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the azole (1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
If using a copper catalyst, add copper(I) iodide (0.1 mmol, 0.1 equiv.) and L-proline (0.2 mmol, 0.2 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the azole substrate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a suitable eluent system.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified N-alkylated azole.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the N-alkylation of azoles.
Proposed Reaction Mechanism Diagram
Caption: Proposed copper-catalyzed N-alkylation mechanism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficiently strong base- Low reaction temperature or time- Poor quality of reagents | - Use fresh CuI or pre-activate the catalyst.- Switch to a stronger base like potassium tert-butoxide.- Increase reaction temperature and/or extend reaction time.- Ensure all reagents are pure and the solvent is anhydrous. |
| Incomplete reaction | - Insufficient reaction time or temperature- Deactivation of the catalyst | - Increase reaction temperature or prolong the reaction time.- Add a fresh portion of the catalyst. |
| Formation of multiple products (regioisomers) | - Alkylation at different nitrogen atoms of an unsymmetrical azole. | - Modify the reaction conditions (solvent, base, temperature) to favor one isomer.[9][10]- Sterically bulky protecting groups can be used to block one nitrogen atom. |
| Side reactions (e.g., homocoupling of the alkyne) | - Presence of oxygen- High catalyst loading | - Ensure the reaction is carried out under a strictly inert atmosphere.- Reduce the amount of copper catalyst. |
Scope and Limitations
This protocol is generally applicable to a range of azoles, including pyrazoles, imidazoles, triazoles, and tetrazoles. Electron-rich azoles tend to be more reactive than electron-deficient ones. Sterically hindered azoles may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion. While this compound is the focus of this protocol, the general principles can be extended to other halo-pyridines and halo-aromatic compounds. It is important to note that the regioselectivity for unsymmetrical azoles needs to be carefully determined for each specific substrate.
References
- 1. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienmag.com [scienmag.com]
- 3. Unlocking azole chemical space via modular and regioselective N–alkylation - American Chemical Society [acs.digitellinc.com]
- 4. smk894.wixsite.com [smk894.wixsite.com]
- 5. Copper-catalyzed three-component N-alkylation of quinazolinones and azoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Copper-Catalyzed Alkylation of Benzoxazoles with Secondary Alkyl Halides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CAS 445468-63-3 | this compound - Synblock [synblock.com]
- 12. chemscene.com [chemscene.com]
Accelerating Discovery: Microwave-Assisted Synthesis Using 2-Bromo-6-ethynylpyridine
An Application Guide:
Abstract
In the fast-paced fields of drug discovery and materials science, the demand for rapid, efficient, and clean synthetic methodologies is paramount. 2-Bromo-6-ethynylpyridine has emerged as a highly versatile heterocyclic building block, featuring two distinct and reactive handles—a bromo group and a terminal alkyne—poised for selective functionalization.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging Microwave-Assisted Organic Synthesis (MAOS) to unlock the full potential of this synthon. We will delve into the principles of microwave chemistry, provide detailed protocols for key transformations like the Sonogashira cross-coupling reaction, and discuss advanced applications, offering field-proven insights to streamline the synthesis of complex molecular architectures.
The Synergy of a Versatile Synthon and a Powerful Technology
The strategic value of this compound lies in its inherent reactivity profile. The bromo-substituted pyridine core is a classic substrate for a multitude of palladium-catalyzed cross-coupling reactions, while the terminal ethynyl group is a gateway to C-C bond formation and cycloaddition chemistries. This bifunctional nature allows for programmed, sequential, or one-pot diversification, making it an invaluable tool in the construction of compound libraries.[3]
When this molecular versatility is combined with Microwave-Assisted Organic Synthesis (MAOS), the synthetic process is profoundly accelerated. Unlike conventional conductive heating, which relies on the slow transfer of thermal energy from the outside in, microwave irradiation energizes the reaction mixture volumetrically and directly.[4][5] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant friction, leading to rapid and uniform heating.[6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating field, generating heat through collisions.[6]
This method of "dielectric heating" results in remarkable advantages, including dramatically reduced reaction times (often from hours to minutes), improved product yields, and enhanced reaction selectivity, frequently leading to cleaner products and simplified purification.[7][8]
Caption: Conventional vs. Microwave Heating Mechanisms.
Core Application: Microwave-Enhanced Sonogashira Coupling
The Sonogashira reaction, the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is arguably the most powerful tool for the alkynylation of aromatic systems.[9] It is fundamental in the synthesis of pharmaceuticals, natural products, and conjugated materials.[6][10] Microwave irradiation has been shown to dramatically accelerate this transformation, often providing superior results in a fraction of the time required by conventional heating.[11][12]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle facilitates the primary C-C bond formation, while the copper cycle serves to activate the alkyne.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.
-
Transmetalation: Concurrently, the copper(I) catalyst reacts with the terminal alkyne of a coupling partner in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.[6][13][14]
Caption: Simplified Mechanism of the Sonogashira Coupling Reaction.
Protocol: Microwave-Assisted Sonogashira Coupling
This protocol provides a general starting point for coupling an aryl halide to the alkyne moiety of this compound.
Caption: General Experimental Workflow for Microwave Synthesis.
Methodology:
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl halide (1.1-1.2 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Solvent and Base Addition: Add a suitable degassed solvent (e.g., DMSO, DMF, or THF, ~3-5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).[10][12][15]
-
Sealing: Securely seal the vial with a cap designed for microwave synthesis. If the reagents are air-sensitive, this procedure should be performed in a glovebox or under an inert atmosphere.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture with stirring at a set temperature (typically 80-120°C) for a specified time (typically 5-20 minutes).[10] The instrument's software will modulate the power to maintain the target temperature.
-
Cooling and Work-up: After the reaction is complete, the vial is cooled to room temperature using a compressed air stream before it is carefully opened. The reaction mixture can then be quenched (e.g., with saturated aq. NH₄Cl), extracted with an organic solvent, dried, and concentrated.
-
Purification: The crude product is purified by standard methods, such as flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Conditions
The following table summarizes typical conditions for the microwave-assisted Sonogashira coupling of 2-(6-ethynylpyridin-3-yl)-1H-benzimidazole (a derivative of the title compound) with various aryl halides, demonstrating the method's broad applicability.
| Entry | Aryl Halide | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMSO | 100 | 5 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMSO | 100 | 5 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMSO | 100 | 8 | 94 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMSO | 100 | 10 | 85 |
| 5 | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMSO | 100 | 8 | 95 |
| Data adapted from a study on a closely related substrate, demonstrating typical parameters for this reaction class.[10] |
Advanced Application: Microwave-Accelerated Cycloaddition Reactions
The electron-deficient nature of the pyridine ring and the reactivity of the alkyne make this compound an excellent substrate for cycloaddition reactions, a powerful class of reactions for constructing cyclic and heterocyclic systems.[16][17] Reactions like the Diels-Alder cycloaddition, which can require prolonged heating and high temperatures under conventional conditions, are often completed in minutes using microwave irradiation.[18][19]
Protocol: General Procedure for a [4+2] Diels-Alder Reaction
This protocol outlines a general method for reacting this compound as a dienophile.
-
Vial Preparation: In a 10 mL microwave vial with a stir bar, combine this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene) (1.5-2.0 eq).
-
Solvent: Depending on the diene's boiling point, the reaction can be run neat (solvent-free) or in a high-boiling, microwave-compatible solvent like toluene, xylene, or NMP.
-
Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate with stirring at a temperature between 120-180°C for 15-45 minutes.
-
Work-up: After cooling, if a solvent was used, concentrate the reaction mixture in vacuo. The crude product can then be purified by column chromatography or recrystallization.
Safety and Best Practices in Microwave Chemistry
-
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic kitchen ovens must never be used as they lack the necessary temperature and pressure controls, posing a significant safety risk.[7]
-
Pressure Management: Always use pressure-rated, sealed reaction vessels. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the total vial volume) to allow for headspace. Be aware of reactions that may generate gaseous byproducts, which can lead to a rapid pressure increase.
-
Solvent Choice: Be mindful of the dielectric properties and boiling points of your chosen solvents. Highly volatile solvents can generate extreme pressures at elevated temperatures.
-
Stirring: Ensure efficient magnetic stirring is maintained throughout the reaction to prevent localized superheating and ensure even temperature distribution.
Conclusion
This compound is a powerful and versatile building block for modern synthetic chemistry. When combined with microwave-assisted synthesis, its utility is significantly enhanced, enabling researchers to construct complex heterocyclic molecules with unprecedented speed and efficiency. The protocols and insights provided in this guide demonstrate that MAOS is not merely a method for accelerating reactions but a transformative technology that can streamline discovery pipelines, reduce waste, and open doors to novel chemical space.[3][20] By adopting these techniques, scientists in drug discovery and materials development can significantly shorten project timelines and drive innovation.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 445468-63-3 | this compound - Synblock [synblock.com]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cycloadditions [cem.com]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of 2-Bromo-6-ethynylpyridine for Organic Electronics
Introduction: The Strategic Importance of 2-Bromo-6-ethynylpyridine
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This compound stands out as a particularly valuable scaffold due to its unique combination of reactive sites. The presence of a bromine atom and a terminal alkyne on a pyridine ring offers orthogonal reactivity, enabling sequential and selective functionalization. This allows for the precise construction of complex molecular architectures, such as donor-acceptor (D-A) conjugated polymers, which are central to the function of many organic electronic devices.[1][2] The electron-deficient nature of the pyridine ring can also be leveraged to tune the electronic properties of the final materials, influencing charge transport and energy levels.[3][4]
This guide provides a detailed exploration of the key derivatization strategies for this compound, focusing on Sonogashira and Suzuki cross-coupling reactions, as well as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We will delve into the underlying principles of these reactions, provide field-proven experimental protocols, and discuss the subsequent polymerization of the derivatized monomers to create functional materials for organic electronics.
Derivatization Strategies: A Multi-faceted Approach
The true utility of this compound lies in the ability to selectively address its two reactive handles. The significant difference in reactivity between the C-Br and the C-I bond, and by extension the C-ethynyl bond in palladium-catalyzed cross-coupling reactions, allows for a high degree of regioselectivity.[5][6] This enables a stepwise approach to building complex monomers.
Sonogashira Coupling: Extending Conjugation at the Bromine Position
The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] In the context of this compound, this reaction is typically employed to introduce an aryl or heteroaryl group at the 2-position, extending the π-conjugation of the molecule.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is traditionally used.[4] The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the terminal alkyne.[2] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and also to neutralize the hydrogen halide byproduct.[2]
-
Solvent: The choice of solvent is critical and can significantly impact reaction rates and yields. Solvents must be able to dissolve a range of species, from the organic starting materials to the inorganic base and catalyst complexes.[7] Amine bases can sometimes serve as the solvent, but co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to ensure solubility of all components.[8] For reactions involving bromopyridines, higher temperatures may be required compared to their iodo-analogues.[8]
Experimental Protocol: Sonogashira Coupling of this compound with 4-Hexyl-2-ethynylthiophene
This protocol describes the synthesis of a key monomer precursor where a donor thiophene unit is attached to the pyridine core.
Materials:
-
This compound
-
4-Hexyl-2-ethynylthiophene
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous and degassed THF and Et₃N (typically in a 2:1 to 1:1 ratio by volume) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.
-
Add 4-Hexyl-2-ethynylthiophene (1.1 eq.) dropwise via syringe.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization: The resulting product, 2-((4-hexylthiophen-2-yl)ethynyl)-6-bromopyridine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Suzuki Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is another powerful C-C bond-forming reaction that couples an organoboron compound with an organohalide.[9] This reaction can be used to introduce a diverse range of aryl or heteroaryl substituents at the 2-position of the pyridine ring, offering a complementary approach to the Sonogashira reaction.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical, especially for heteroaryl halides like 2-bromopyridines, which can be challenging substrates.[10] Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ are often essential to facilitate both the oxidative addition and the subsequent reductive elimination steps.[11][12] Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[11]
-
Base: A base is required to activate the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] The presence of water can sometimes be beneficial for the Suzuki coupling.[9]
-
Solvent: A variety of solvents can be employed, often in biphasic systems with water. Toluene, dioxane, and THF are common organic solvents for Suzuki couplings.[9]
Experimental Protocol: Suzuki Coupling of this compound with Thiophene-2-boronic acid
This protocol outlines the synthesis of a monomer precursor by coupling a thiophene unit to the pyridine core.
Materials:
-
This compound
-
Thiophene-2-boronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Toluene, anhydrous and degassed
-
Water, degassed
Procedure:
-
In a dry Schlenk tube, combine this compound (1.0 eq.), thiophene-2-boronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).
-
In a separate vial and under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in a small amount of degassed toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add degassed toluene and water (typically in a 10:1 ratio) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Characterization: The product, 2-(thiophen-2-yl)-6-ethynylpyridine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click Chemistry" Approach
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne. This "click" reaction is characterized by its mild reaction conditions, high yields, and tolerance to a wide range of functional groups, making it an excellent tool for synthesizing complex molecules. The ethynyl group on the derivatized pyridine can readily participate in this reaction.
Causality Behind Experimental Choices:
-
Copper Source: The active catalyst is copper(I), which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.
-
Ligand: A ligand is often used to stabilize the Cu(I) oxidation state and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue, THPTA, are commonly employed.
-
Solvent: The CuAAC reaction is versatile and can be performed in a variety of solvents, including water, t-butanol/water mixtures, and organic solvents like DMF or DMSO.
Experimental Protocol: CuAAC Reaction of 2-Aryl-6-ethynylpyridine with Benzyl Azide
This protocol details the formation of a triazole-containing derivative.
Materials:
-
2-Aryl-6-ethynylpyridine (synthesized via Sonogashira or Suzuki coupling)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a reaction vial, dissolve the 2-Aryl-6-ethynylpyridine (1.0 eq.) and benzyl azide (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Characterization: The resulting 1,2,3-triazole derivative should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Polymerization and Application in Organic Electronics
The derivatized this compound monomers serve as versatile building blocks for the synthesis of conjugated polymers for organic electronic applications. One common strategy is to create donor-acceptor (D-A) copolymers, where the electron-deficient pyridine unit is paired with an electron-rich moiety, such as thiophene.[3] This D-A architecture allows for tuning of the polymer's bandgap and energy levels, which is crucial for efficient charge separation and transport in OPVs and OFETs.[1]
Stille Polycondensation: A Key Polymerization Technique
Stille polycondensation is a widely used method for synthesizing conjugated polymers due to its tolerance of a wide range of functional groups and its ability to produce high molecular weight polymers.[1] The reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide.
Experimental Protocol: Stille Polycondensation of a Pyridine-Thiophene Monomer
This protocol describes the synthesis of a donor-acceptor copolymer.
Materials:
-
2,5-bis(trimethylstannyl)thiophene
-
2-Bromo-6-(4-hexylthiophen-2-yl)pyridine (synthesized as described previously)
-
Pd(PPh₃)₄
-
Toluene, anhydrous and degassed
-
Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
In a Schlenk tube, dissolve equimolar amounts of 2,5-bis(trimethylstannyl)thiophene and 2-Bromo-6-(4-hexylthiophen-2-yl)pyridine in a mixture of degassed toluene and DMF.
-
Add Pd(PPh₃)₄ (1-2 mol%) to the solution under an inert atmosphere.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours.
-
Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform). The final polymer is typically collected from the chloroform fraction.
-
Dry the polymer under vacuum.
Characterization and Device Fabrication:
The resulting polymer should be thoroughly characterized to determine its molecular weight (GPC), thermal stability (TGA), and optical and electrochemical properties (UV-Vis spectroscopy, Cyclic Voltammetry). The performance of the polymer in organic electronic devices can then be evaluated by fabricating OFETs or OPVs. For OFETs, the polymer is typically solution-cast onto a substrate with source and drain electrodes, and the charge carrier mobility is measured. For OPVs, the polymer is blended with an acceptor material (like a fullerene derivative) and spin-coated to form the active layer of a solar cell, followed by the deposition of electrodes.[4]
Table 1: Representative Properties of Pyridine-Thiophene Copolymers for Organic Electronics
| Property | Value Range | Significance |
| Molecular Weight (Mn) | 10 - 50 kDa | Affects solubility and film-forming properties. |
| Bandgap (Eg) | 1.5 - 2.0 eV | Determines the absorption spectrum and is crucial for OPV performance.[8] |
| HOMO Level | -5.2 to -5.6 eV | Influences the open-circuit voltage in OPVs and charge injection in OFETs. |
| LUMO Level | -3.4 to -3.8 eV | Affects electron injection and transport. |
| Hole Mobility (μh) | 10⁻⁴ to 10⁻² cm²/Vs | A key performance metric for p-type OFETs.[1] |
| Electron Mobility (μe) | 10⁻⁵ to 10⁻³ cm²/Vs | A key performance metric for n-type or ambipolar OFETs. |
Conclusion
This compound is a highly versatile and strategic building block for the synthesis of advanced materials for organic electronics. Its orthogonal reactive sites allow for precise and controlled derivatization through robust and well-established cross-coupling and click chemistry reactions. By carefully selecting the derivatization strategy and the subsequent polymerization method, researchers can fine-tune the electronic and physical properties of the resulting conjugated polymers to meet the demanding requirements of high-performance OFETs and OPVs. The protocols and principles outlined in this guide provide a solid foundation for the exploration and development of novel pyridine-based materials for the next generation of organic electronic devices.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of symmetrical bis-alkynyl or alkyl pyridine and thiophene derivatives and their antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric thiophene/pyridine flanked diketopyrrolopyrrole polymers for high performance polymer ambipolar field-effect transistors and solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 10. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonog-ashira Reactions with 2-Bromo-6-ethynylpyridine
Welcome to the technical support center for improving Sonogashira reaction yields with 2-bromo-6-ethynylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful cross-coupling reaction. Here, we move beyond simple procedural lists to provide in-depth, scientifically-grounded explanations for common challenges and their solutions.
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] However, the unique electronic properties of substrates like this compound can present specific challenges. This guide will provide you with the insights needed to overcome these hurdles and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Sonogashira reactions with this compound?
Low yields can often be attributed to a few key factors: inactive catalyst, unwanted side reactions like homocoupling, and suboptimal reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, altering its reactivity, while the terminal alkyne is susceptible to dimerization (Glaser coupling).[2][3]
Q2: Which catalyst and ligand system is most effective for this substrate?
While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, systems employing bulky, electron-rich phosphine ligands can be more effective.[4][5] These ligands promote the formation of the active monoligated Pd(0) species and can enhance catalytic turnover. For challenging substrates, considering a copper-free protocol with a specialized precatalyst may be beneficial.[6][7]
Q3: My reaction mixture turned black. What does this signify and what should I do?
A black precipitate is typically palladium black, which forms when the Pd(0) catalyst decomposes and agglomerates.[8] This is often caused by the presence of oxygen, impurities, or excessively high temperatures. If this occurs, the reaction will likely stall. The best course of action is to stop the reaction and restart with fresh catalyst, ensuring rigorous exclusion of air and using purified reagents.
Q4: How can I minimize the homocoupling of my alkyne (Glaser coupling)?
Glaser coupling is an oxidative dimerization of terminal alkynes and is a common side reaction, especially in copper-catalyzed Sonogashira reactions.[2][3] To minimize it, strictly anaerobic conditions are crucial. This can be achieved through thorough degassing of solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment. Reducing the copper catalyst loading or opting for a copper-free protocol can also significantly reduce this unwanted side reaction.[1][8]
Q5: What is the most effective method for purifying the final product?
Purification is typically achieved through flash column chromatography on silica gel.[9][10] The choice of eluent will depend on the polarity of the coupled product. It is also important to properly quench the reaction (e.g., with saturated aqueous ammonium chloride) and perform a standard aqueous workup to remove the base and inorganic salts before chromatography.[9][10]
Troubleshooting Guides
Problem 1: Low or No Conversion
Low or no conversion of your starting material is a common issue that can often be traced back to the catalyst or reaction conditions.
-
Possible Cause 1.1: Inactive Catalyst
-
Causality: The active Pd(0) species is sensitive to oxidation. Exposure to air, moisture, or impure reagents can lead to the formation of inactive palladium oxides or palladium black.[8]
-
Solution:
-
Use fresh, high-quality palladium precatalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[4]
-
Handle all catalysts and reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Ensure solvents and bases are anhydrous and thoroughly degassed prior to use.
-
-
-
Possible Cause 1.2: Inefficient Ligand
-
Causality: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically demanding or electron-rich substrates, standard ligands like triphenylphosphine may not be optimal.[11]
-
Solution:
-
Employ bulky, electron-rich phosphine ligands, such as P(t-Bu)₃ or N-heterocyclic carbenes (NHCs), which can accelerate the reaction.[5]
-
Maintain an appropriate palladium-to-ligand ratio. Excess ligand can sometimes inhibit the reaction.
-
-
-
Possible Cause 1.3: Suboptimal Reaction Conditions
-
Causality: The choice of solvent, base, and temperature significantly impacts reaction kinetics and catalyst stability.[12] The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species.[13][14]
-
Solution:
-
Solvent: Aprotic polar solvents like DMF or THF are generally good choices.[12] The solvent must be able to dissolve all reaction components.[12]
-
Base: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[15] The base should be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.
-
Temperature: While many Sonogashira reactions proceed at room temperature, coupling with aryl bromides may require gentle heating.[4][9] However, excessive heat can lead to catalyst decomposition.[9] A temperature screen (e.g., room temperature, 50 °C, 80 °C) is recommended.
-
-
Problem 2: Significant Byproduct Formation (e.g., Glaser Homocoupling)
The formation of a diacetylene byproduct from the homocoupling of your terminal alkyne is a frequent challenge.
-
Possible Cause 2.1: Oxygen Contamination
-
Causality: The Glaser coupling is an oxidative process that is significantly accelerated by the presence of oxygen, especially when a copper(I) co-catalyst is used.[2]
-
Solution:
-
Implement rigorous degassing of all solvents and liquid reagents. The "freeze-pump-thaw" method (three cycles) is highly effective.
-
Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Possible Cause 2.2: Inappropriate Copper(I) Source or Concentration
Problem 3: Difficulty in Product Isolation/Purification
A complex reaction mixture can make isolating the desired product challenging.
-
Possible Cause 3.1: Complex Reaction Mixture
-
Causality: The presence of multiple byproducts, unreacted starting materials, and catalyst residues can complicate purification.
-
Solution:
-
Optimize the reaction to maximize conversion and minimize byproducts.
-
During workup, filter the reaction mixture through a short plug of Celite or silica gel to remove precipitated palladium and other insoluble materials.[9][10]
-
A thorough aqueous wash (e.g., with saturated NH₄Cl, then brine) can help remove the amine base and copper salts.[9][10]
-
-
-
Possible Cause 3.2: Product Instability
-
Causality: Some highly conjugated systems can be sensitive to light, air, or acid.
-
Solution:
-
Minimize exposure of the purified product to light and air.
-
Store the final compound under an inert atmosphere and at a low temperature.
-
Avoid using acidic conditions during workup and purification if the product is acid-sensitive.
-
-
Detailed Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with an aryl or vinyl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Vinyl Halide (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (anhydrous and degassed)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl/vinyl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent (THF or DMF) followed by the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C).
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
Protocol 2: Advanced Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing Glaser homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Vinyl Halide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃) (2-4 mol%)
-
Anhydrous base (e.g., Cs₂CO₃, K₂CO₃, or an amine like pyrrolidine) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, combine the palladium precatalyst and the phosphine ligand in the chosen solvent. Stir for 15-20 minutes to allow for the formation of the active catalyst.
-
Add the aryl/vinyl halide and the base to the mixture.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (often higher than copper-catalyzed reactions, e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Tables
Table 1: Comparison of Common Catalyst Systems
| Catalyst System | Advantages | Disadvantages | Typical Loading (mol%) |
| Pd(PPh₃)₄ / CuI | Commercially available, well-established | Prone to Glaser coupling, air-sensitive | Pd: 1-5, Cu: 2-10 |
| PdCl₂(PPh₃)₂ / CuI | More air-stable than Pd(PPh₃)₄ | Requires in situ reduction to Pd(0) | Pd: 1-5, Cu: 2-10 |
| Pd₂(dba)₃ / P(t-Bu)₃ | Copper-free, high activity | Ligand is air-sensitive | Pd: 1-2, Ligand: 2-4 |
| NHC-Pd Complexes | High thermal stability, good for challenging substrates | Can be more expensive, may require specific synthesis | Pd: 0.1-2 |
Table 2: Recommended Reaction Parameters
| Parameter | Recommendation for this compound | Rationale |
| Solvent | DMF, THF, Dioxane | Good solubility for reactants and catalysts.[12] |
| Base | Et₃N, DIPEA (for Cu-catalyzed); Cs₂CO₃, K₂CO₃ (for Cu-free) | Effective in deprotonating the alkyne.[13] Inorganic bases are often used in copper-free systems. |
| Temperature | 25-80 °C (Cu-catalyzed); 80-110 °C (Cu-free) | Aryl bromides generally require heating for efficient coupling.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and Glaser coupling.[8] |
Visualizations
Caption: The dual catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. books.lucp.net [books.lucp.net]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. jk-sci.com [jk-sci.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 2-Bromo-6-ethynylpyridine in coupling reactions
Technical Support Center: 2-Bromo-6-ethynylpyridine
A Guide to Navigating Side Reactions in Coupling Chemistry
Welcome to the technical support center for this compound. As a bifunctional building block featuring both a reactive aryl bromide and a terminal alkyne, this reagent is a powerful tool in the synthesis of complex heterocyclic systems, conjugated materials, and pharmaceutical intermediates. However, its unique structure presents specific challenges in cross-coupling reactions, particularly the Sonogashira coupling.
This guide, structured as a series of frequently asked questions and troubleshooting workflows, is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the chemical principles behind common failures and provides field-proven strategies to ensure the success of your next reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed when using this compound in Sonogashira couplings?
The predominant and most frustrating side reaction is the oxidative homocoupling of the terminal alkyne.[1][2] This reaction, often referred to as Glaser, Eglinton, or Hay coupling, results in the formation of a symmetrical 1,3-diyne (dimer) of your starting material.[3][4][5] This side-product consumes your valuable substrate, complicates purification, and ultimately lowers the yield of the desired cross-coupled product.
The formation of this dimer is primarily mediated by the copper(I) co-catalyst, which is a standard component of the traditional Sonogashira reaction.[2][6] In the presence of an oxidant, most commonly atmospheric oxygen, the copper acetylide intermediate can dimerize instead of participating in the palladium-catalyzed cross-coupling cycle.[1][7]
Q2: My reaction has a low yield of the desired product, but TLC/LCMS shows a major, less polar byproduct with approximately double the molecular weight. What is happening?
This is the classic signature of alkyne homocoupling. The resulting diyne is typically more symmetrical and less polar than the desired heterocoupled product, causing it to elute faster on normal-phase chromatography.
To confirm, compare the mass of the byproduct to the expected masses:
| Compound | Structure Example (R = Phenyl) | Molecular Weight ( g/mol ) |
| Starting Material | This compound | 182.02 |
| Desired Product | 2-Phenylacetylene-6-ethynylpyridine | 179.22 |
| Homocoupled Dimer | 1,4-di(6-bromopyridin-2-yl)buta-1,3-diyne | 362.02 |
The diagram below illustrates the divergence between the desired Sonogashira pathway and the competing Glaser coupling side reaction.
Q3: How can I suppress or eliminate the formation of the homocoupled diyne?
Controlling this side reaction is the key to a successful coupling. Several strategies, ranging from procedural adjustments to fundamental changes in the reaction protocol, can be employed:
-
Maintain a Rigorous Inert Atmosphere: Since the homocoupling is an oxidative process, the exclusion of oxygen is critical.[7]
-
Action: Use Schlenk techniques or a glovebox. Degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and reagents before use.[1]
-
-
Switch to a "Copper-Free" Sonogashira Protocol: This is the most direct way to prevent a copper-mediated side reaction.[8][9] While the term can be a misnomer (trace copper in reagents can sometimes be sufficient), intentionally omitting the Cu(I) co-catalyst is highly effective.[2]
-
Control Reagent Stoichiometry and Addition:
-
Action: Add the this compound substrate slowly via syringe pump to the reaction mixture containing the coupling partner and catalysts. This keeps the instantaneous concentration of the terminal alkyne low, disfavoring the second-order homocoupling reaction.
-
-
Employ Additives: For particularly stubborn cases, unconventional additives have been shown to suppress homocoupling.
Q4: My reaction mixture turns black or forms a dark precipitate upon heating. What does this signify?
This is a visual indicator of palladium catalyst decomposition into palladium black (Pd(0) metal).[12] This inactive form of palladium has poor catalytic activity and is a common failure mode in cross-coupling chemistry.
-
Causality:
-
High Temperature: Aryl bromides often require heat to undergo oxidative addition, but excessive temperatures can accelerate catalyst decomposition.[10][13]
-
Ligand Dissociation: The protective phosphine ligands can dissociate from the palladium center, leading to aggregation and precipitation. This can be exacerbated by highly coordinating solvents.
-
Impurities: Impurities in reagents or solvents can poison the catalyst.
-
-
Solutions:
-
Lower the reaction temperature and accept a longer reaction time.
-
Use a more stable palladium pre-catalyst or a more robust ligand (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos).[2]
-
Ensure high purity of all reagents and solvents.
-
Q5: Can the pyridine nitrogen atom interfere with the reaction?
Yes, this is a valid concern. The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to either the palladium or copper catalyst.[14] This coordination can potentially inhibit the catalyst by blocking the active site needed for the catalytic cycle to proceed.
-
Mitigation: While this is a potential issue, Sonogashira couplings on halopyridines are very common and generally successful.[15][16] The use of standard phosphine ligands (e.g., PPh₃) is typically sufficient, as they bind more strongly to palladium than the pyridine nitrogen, preventing substrate inhibition. If inhibition is suspected, switching to a more strongly binding or bulkier phosphine ligand can resolve the issue.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues encountered during the coupling reaction.
Field-Proven Experimental Protocol
This copper-free Sonogashira protocol is optimized to minimize homocoupling and catalyst decomposition.
Objective: To couple this compound with an aryl iodide/bromide partner.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., Iodobenzene) (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), freshly distilled and thoroughly degassed
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Schlenk flask and manifold or an inert atmosphere glovebox
Step-by-Step Methodology:
-
Vessel Preparation: Under a positive pressure of argon or nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 eq) and the aryl halide (1.1 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inerting the System: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF, to make a ~0.1 M solution) followed by the degassed amine base (e.g., Et₃N, 3.0 eq) via syringe. The solution should be a clear, light-yellow color.
-
Substrate Addition: Dissolve the this compound (1.0 eq) in a small amount of the degassed solvent in a separate flask. Add this solution to the reaction mixture dropwise over 10-15 minutes at room temperature. For particularly sensitive reactions, use a syringe pump for very slow addition over several hours.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the consumption of the starting material by TLC or LCMS. Note: Aryl bromides will likely require heating, whereas aryl iodides may proceed at room temperature.[13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues and amine salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
By implementing these informed strategies, you can effectively troubleshoot and optimize your coupling reactions, transforming this compound from a challenging substrate into a reliable synthetic building block.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-Bromo-6-ethynylpyridine
Welcome to the technical support center for optimizing catalytic reactions with 2-Bromo-6-ethynylpyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this substrate, featuring both a reactive aryl bromide and a terminal alkyne on a pyridine scaffold, make it an excellent component for complex molecule synthesis, primarily through cross-coupling reactions. However, the presence of the pyridine nitrogen introduces specific challenges that necessitate careful optimization of the catalyst system.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during experimental work, with a core focus on the critical parameter of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading particularly critical for this compound?
A1: The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate strongly to the palladium catalyst center, forming stable, catalytically inactive complexes. This phenomenon, often termed the "2-pyridyl problem," effectively sequesters the catalyst from the reaction cycle, leading to stalled or incomplete reactions.[1] Therefore, finding the minimum effective catalyst loading is a delicate balance. Too little catalyst results in low conversion due to this inherent poisoning effect, while excessive loading can lead to byproduct formation, catalyst decomposition (formation of palladium black), and increased costs for downstream purification to remove residual palladium.
Q2: What are the standard catalytic systems for cross-coupling reactions with this substrate?
A2: The most common reaction for this substrate is the Sonogashira cross-coupling, which forms a C-C bond between the terminal alkyne of one molecule and the aryl bromide of another.[2] A typical system consists of:
-
Palladium Catalyst: A Pd(0) source is required for the catalytic cycle. Often, a more stable Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ is used, which is reduced in situ to the active Pd(0) species.[2][3] Pd(PPh₃)₄ is a common Pd(0) source used directly.[4]
-
Copper(I) Co-catalyst: Typically CuI is used to facilitate the deprotonation of the alkyne, increasing its nucleophilicity.[2][5]
-
Ligand: Phosphine-based ligands are essential for stabilizing the palladium center. While triphenylphosphine (PPh₃) is common, bulky, electron-rich ligands (e.g., XPhos, SPhos) can be more effective for challenging substrates like pyridyl halides by promoting the rate-limiting oxidative addition step.[1][6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves to neutralize the HBr formed during the reaction and can also act as a solvent.[5]
Q3: What are the immediate signs of suboptimal catalyst loading in my reaction?
A3: Initial indicators include:
-
Low Conversion: The most obvious sign is the recovery of significant amounts of starting material, even after extended reaction times.
-
Reaction Stalling: Monitoring the reaction by TLC or LC-MS may show initial product formation that plateaus well before the starting material is consumed. This often points to catalyst deactivation.[1]
-
Color Change to Black: The formation of a black precipitate is a strong indicator of catalyst decomposition into inactive palladium black (aggregated Pd(0)).[7] This can be caused by excessively high loading, high temperatures, or an inappropriate ligand-to-metal ratio.
-
Significant Byproduct Formation: The appearance of alkyne homocoupling products (Glaser coupling) suggests an imbalance in the Pd/Cu catalytic system or the presence of oxygen.[2]
Troubleshooting Guide: Catalyst Loading & Reaction Performance
This section addresses specific experimental problems. Each answer provides a causal explanation and a systematic approach to resolution.
Issue 1: Low or No Conversion; Reaction Stalls
Q: My Sonogashira reaction with this compound is not going to completion. I've confirmed the quality of my reagents and solvents. How should I approach optimizing the catalyst loading?
A: Stalling is the classic symptom of catalyst deactivation, likely due to poisoning by the pyridine nitrogen. The goal is to ensure a sufficient concentration of active catalyst is present throughout the reaction.
Causality: The lone pair on the pyridine nitrogen coordinates to the Pd(0) center, forming a stable complex that is removed from the catalytic cycle. At low catalyst loadings, this effect can consume the majority of the available catalyst, leading to a premature halt in product formation.
Troubleshooting Protocol:
-
Systematic Increase in Loading: If you started at a low loading (e.g., 0.5-1 mol% Pd), perform a systematic screen by incrementally increasing the palladium catalyst loading. A typical range to explore would be 1 mol%, 2.5 mol%, and 5 mol%. It is crucial to maintain a consistent Pd:Ligand ratio during this screen.
-
Change the Ligand: Standard PPh₃ may not be sufficient. Switch to a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos.[6] These ligands can accelerate the oxidative addition step, making it more competitive with catalyst poisoning, and can provide greater steric protection around the palladium center.
-
Evaluate the Pre-catalyst: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its efficient reduction to the active Pd(0) species.[3] Inconsistent reduction can lead to variable amounts of active catalyst. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst can improve reproducibility.[6]
-
Consider a "Copper-Free" Sonogashira: In some cases, the copper co-catalyst can have complex interactions. A copper-free protocol, which relies solely on palladium, can be attempted. Note that this often requires a different choice of base (e.g., Cs₂CO₃) and ligand, and the palladium loading may need to be re-optimized.[4]
Issue 2: Significant Formation of Alkyne Homocoupling Byproducts
Q: My main byproduct is the dimer of my terminal alkyne coupling partner (Glaser coupling). How is this related to my catalyst system?
A: This side reaction is almost always linked to the copper(I) co-catalyst and the presence of oxygen. While palladium loading is not the direct cause, the balance between the palladium and copper catalysts is a key factor.
Causality: The Glaser coupling is an oxidative dimerization of terminal alkynes, promoted by copper salts in the presence of an oxidant (typically O₂).[2] If the Sonogashira cross-coupling (the Pd cycle) is slow or stalled, the copper-mediated homocoupling can become a dominant pathway.
Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere: Before adjusting catalyst loading, ensure your reaction setup is scrupulously deoxygenated. Use freeze-pump-thaw cycles or sparge your solvent and reaction mixture thoroughly with an inert gas like argon or nitrogen. Oxygen promotes the undesired Glaser pathway.[2]
-
Optimize the Pd/Cu Ratio: A typical ratio is 1:1 to 1:2 of Pd to CuI. If the palladium catalyst is being poisoned and its cycle slows, the relative activity of the copper cycle increases. A modest increase in palladium loading (e.g., from 1 mol% to 2 mol%) while keeping the CuI loading constant can sometimes favor the desired cross-coupling.
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[4] This has become a preferred method in modern organic synthesis. This will require re-optimization of the palladium catalyst, ligand, and base as described in the previous section.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black with a visible precipitate shortly after heating. What is causing my catalyst to crash out?
A: The formation of a black precipitate is characteristic of the agglomeration of Pd(0) into inactive palladium black.[7] This indicates that the catalyst is not stable under the reaction conditions.
Causality: The active catalytic species is typically a monoligated Pd(0) complex. If the ligand concentration is too low relative to the palladium, or if the ligands dissociate at high temperatures, the unprotected Pd(0) atoms can aggregate and precipitate out of solution, killing the reaction. Excessively high initial catalyst loading can also promote this pathway.
Troubleshooting Protocol:
-
Check Ligand-to-Metal Ratio: For catalysts generated in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), ensure you are using an adequate ligand-to-palladium ratio. A ratio of 2:1 to 4:1 (ligand:Pd) is a common starting point.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Determine if the reaction can proceed efficiently at a lower temperature (e.g., 60 °C instead of 100 °C).
-
Use a More Stable Pre-catalyst: Buchwald-type palladacycle precatalysts are designed for high stability and controlled release of the active Pd(0) species, often preventing the formation of palladium black.[8] Switching to one of these may solve the issue.
-
Reduce Catalyst Loading: Counterintuitively, sometimes lowering the catalyst loading can prevent decomposition, as it reduces the overall concentration of Pd(0) in solution, decreasing the rate of aggregation. This is particularly relevant if you are using very high loadings (>5 mol%).
Experimental Protocols and Data
Protocol 1: General Procedure for Sonogashira Coupling with this compound
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the coupling partner alkyne (1.1-1.2 eq), and the copper(I) iodide co-catalyst (e.g., 2-5 mol%).
-
In a separate vial, weigh the palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and any additional ligand.
-
Add the palladium catalyst and ligand to the Schlenk flask under a positive flow of argon.
-
Add the degassed solvent (e.g., THF or DMF) and the degassed amine base (e.g., Et₃N or DIPA) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove catalyst residues.
-
Proceed with standard aqueous workup and purification by column chromatography.
Table 1: Comparison of Common Palladium Catalyst Systems for Pyridyl Halide Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ | (PPh₃) | 2 - 5% | Standard, commercially available Pd(0) source. May require higher loadings for pyridyl substrates.[4] |
| Pd(PPh₃)₂Cl₂ | (PPh₃) | 2 - 5% | Air-stable Pd(II) precatalyst. Requires in situ reduction.[2] |
| Pd(OAc)₂ | XPhos or SPhos | 1 - 3% | Generates a highly active catalyst in situ. Bulky, electron-rich ligands are excellent for challenging substrates.[6] |
| XPhos Palladacycle | (XPhos) | 0.5 - 2% | Highly stable, well-defined precatalyst. Ensures reliable generation of the active species, improving reproducibility.[8] |
Visualization of Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing catalyst loading for the Sonogashira coupling of this compound.
Caption: A decision tree for systematic optimization of catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Mitigate Dimerization of 2-Bromo-6-ethynylpyridine
Welcome to the Technical Support Center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-bromo-6-ethynylpyridine and encountering challenges with its undesired dimerization under various reaction conditions. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the causal logic behind our recommendations to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound dimerization?
A1: The principal side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser-Hay coupling.[1][2] This reaction is particularly prevalent in the presence of copper(I) catalysts and an oxidant, such as atmospheric oxygen. The acidic proton of the ethynyl group is abstracted, leading to the formation of a copper acetylide intermediate. Two of these intermediates can then couple to form a symmetric 1,3-diyne, which in this case is 1,4-bis(2-bromopyridin-6-yl)buta-1,3-diyne. This consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a challenging impurity to separate.[3]
Q2: Which reaction types are most susceptible to this dimerization?
A2: Copper-catalyzed cross-coupling reactions are highly susceptible to this unwanted side reaction. The most common example is the Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst to form a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4] The conditions that facilitate the desired cross-coupling can also promote the undesired homocoupling.
Q3: What are the main strategic approaches to prevent the dimerization of this compound?
A3: There are three primary strategies to effectively minimize or eliminate the formation of the dimeric byproduct:
-
Protection of the Terminal Alkyne: Masking the acidic alkyne proton with a suitable protecting group, most commonly a trialkylsilyl group like trimethylsilyl (TMS), physically prevents its participation in the Glaser-Hay coupling.[3][5] The protecting group is then removed in a subsequent step to reveal the terminal alkyne.
-
Strict Control of Reaction Conditions: This involves the rigorous exclusion of oxygen from the reaction mixture, as it is a key oxidant in the Glaser-Hay mechanism. Additionally, techniques like the slow addition of the alkyne can maintain a low concentration of the reactive acetylide intermediate, favoring the desired cross-coupling over dimerization.[3]
-
Modification of the Catalytic System: Employing a copper-free Sonogashira protocol is a highly effective method to circumvent Glaser homocoupling.[6][7][8][9] These systems often rely on specialized palladium catalysts and ligands to facilitate the reaction without the need for a copper co-catalyst.
Troubleshooting Guide: Dimerization of this compound
Issue 1: Significant Formation of a Dimeric Byproduct in a Sonogashira Coupling Reaction
Symptoms:
-
Your reaction mixture shows a significant amount of a new, less polar spot by TLC.
-
NMR analysis of the crude product reveals a complex mixture with signals corresponding to the desired product and a symmetrical byproduct.
-
Mass spectrometry indicates the presence of a species with a mass corresponding to the dimer of this compound (C14H6Br2N2, MW ~362 g/mol ).
Root Causes and Corrective Actions:
Cause A: Presence of Oxygen
The Glaser-Hay coupling is an oxidative process. Even trace amounts of oxygen can significantly promote the formation of the diyne dimer.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). All solvents and liquid reagents must be rigorously degassed prior to use. A common method is to sparge the solvent with an inert gas for at least 30 minutes. The reaction vessel should be flame-dried under vacuum and backfilled with an inert gas multiple times.
Cause B: High Concentration of Copper Acetylide Intermediate
A high concentration of the copper acetylide of this compound increases the statistical probability of the homocoupling reaction.
-
Solution: Employ a slow addition of this compound to the reaction mixture using a syringe pump over several hours. This maintains a low, steady-state concentration of the alkyne, thereby favoring the cross-coupling with your reaction partner which is present in a higher concentration.[3]
Cause C: Inherent Reactivity of the Copper Co-catalyst
In some cases, even under strictly anaerobic conditions, the copper co-catalyst can facilitate dimerization.
-
Solution 1: Reduce Copper Loading. High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI, typically in the range of 1-5 mol%.[10]
-
Solution 2: Switch to a Copper-Free Protocol. This is often the most robust solution. Copper-free Sonogashira couplings have been well-established and are highly effective at preventing alkyne dimerization.[6][7][9][11] These protocols often utilize bulky, electron-rich phosphine ligands to promote the catalytic cycle in the absence of copper.[12][13]
Issue 2: Low Yield of the Desired Product, Even with Minimal Dimer Formation
Symptoms:
-
The reaction stalls, and starting material remains even after extended reaction times.
-
The yield of the desired cross-coupled product is low, but you do not observe significant amounts of the dimer.
Root Causes and Corrective Actions:
Cause A: Catalyst Inhibition by the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, especially in copper-free systems.[14]
-
Solution: The choice of ligand is crucial. Bulky, electron-rich biaryl phosphine ligands can help to create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen and promote the desired catalytic cycle.[12][13]
Cause B: Indirect Synthesis via a Protected Alkyne
Direct coupling of this compound may be inherently problematic for your specific substrate.
-
Solution: Consider a two-step approach. First, perform a Sonogashira coupling of 2,6-dibromopyridine with a protected alkyne, such as (trimethylsilyl)acetylene.[15] The silyl group can then be selectively removed under mild conditions to generate the desired this compound derivative in situ or in a separate step for subsequent reactions. This approach avoids the presence of the free terminal alkyne under the initial coupling conditions.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize dimerization by avoiding the use of a copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl halide partner (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl/vinyl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with Slow Addition of this compound
This protocol utilizes a traditional copper-catalyzed system but minimizes dimerization through controlled addition of the alkyne.
Materials:
-
Aryl or vinyl halide partner (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (2.5 mol%)
-
Triethylamine (anhydrous and degassed)
-
This compound (1.1 equiv) dissolved in anhydrous, degassed triethylamine
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl/vinyl halide, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed triethylamine via syringe.
-
Heat the reaction mixture to 60 °C.
-
Using a syringe pump, add the solution of this compound in triethylamine dropwise over 4-6 hours.
-
After the addition is complete, continue to stir the reaction at 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Data Presentation
Table 1: Comparison of Strategies to Minimize Dimerization of this compound
| Strategy | Key Feature | Typical Dimer Formation | Expected Yield of Desired Product | Notes |
| Standard Sonogashira (with CuI) | Pd/Cu co-catalysis | Can be significant (>10%) | Variable, often reduced by dimerization | Requires strict exclusion of oxygen.[16] |
| Slow Alkyne Addition (with CuI) | Maintains low alkyne concentration | Significantly reduced (<5%) | Good to excellent | Requires a syringe pump for controlled addition.[3] |
| Copper-Free Sonogashira | Avoids the primary catalyst for dimerization | Minimal to none (<2%) | Good to excellent | Often requires more specialized and expensive ligands.[6][7] |
| TMS-Protected Alkyne Approach | Indirect synthesis | None | Good to excellent (over two steps) | Requires an additional deprotection step.[15] |
Visualizations
Dimerization Mechanism and Prevention Strategies
Caption: Dimerization pathway and preventative strategies.
Troubleshooting Workflow for Dimerization
Caption: Decision tree for troubleshooting dimerization.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Analysis of 2-Bromo-6-ethynylpyridine Synthesis
Welcome to the technical support center for the analytical challenges encountered during the synthesis of 2-Bromo-6-ethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using High-Performance Liquid Chromatography (HPLC). Our approach is rooted in practical, field-proven insights to ensure the integrity of your synthesis and the purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Common Impurities & Initial HPLC Setup
Question 1: What are the most likely impurities in my synthesis of this compound, and how can I set up an initial HPLC method to screen for them?
Answer: The synthesis of this compound, typically achieved via a Sonogashira coupling of 2,6-dibromopyridine with a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection, is prone to several side reactions that generate impurities.[1][2] Understanding these potential byproducts is the first step in developing a robust analytical method.
Common Process-Related Impurities:
-
Starting Materials: Unreacted 2,6-dibromopyridine and the protected alkyne (e.g., 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine).
-
Homocoupling Products: Dimerization of the terminal alkyne (Hay coupling) can lead to the formation of 1,4-bis(6-bromopyridin-2-yl)buta-1,3-diyne. This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.[3]
-
Desilylation Byproducts: Incomplete removal of the trimethylsilyl (TMS) protecting group will result in the presence of 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine in your final product.[4][5]
-
Catalyst Residues: Residual palladium and copper catalysts used in the Sonogashira reaction can sometimes be observed, though they are typically not UV-active and are better detected by other methods like ICP-MS.[6]
-
Over-reaction Products: Depending on the reaction conditions, further reaction of the product can occur, although this is less common for this specific synthesis.
Proposed Initial HPLC Method:
Given that this compound and its likely impurities are polar aromatic compounds, a reversed-phase HPLC method is a suitable starting point.[7][8]
This gradient method will allow for the elution of a range of compounds with varying polarities. The acidic mobile phase helps to ensure good peak shape for the basic pyridine ring.
| Potential Impurity | Expected Elution Order (Relative to Product) | Rationale |
| 2,6-Dibromopyridine | Earlier | More polar than the product. |
| This compound (Product) | Reference | - |
| 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine | Later | The TMS group increases hydrophobicity, leading to stronger retention on a C18 column.[4] |
| 1,4-bis(6-bromopyridin-2-yl)buta-1,3-diyne (Homocoupling) | Much Later | Significantly larger and more hydrophobic molecule.[3] |
Troubleshooting Common Chromatographic Issues
Question 2: My chromatogram shows broad, tailing peaks for my main compound and impurities. What could be the cause and how do I fix it?
Answer: Peak tailing in the analysis of pyridine-containing compounds is a frequent issue. It is often caused by secondary interactions between the basic nitrogen on the pyridine ring and acidic silanol groups on the silica-based stationary phase of the HPLC column.[9]
Troubleshooting Steps:
-
Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid or trifluoroacetic acid). The low pH protonates the pyridine nitrogen, minimizing its interaction with free silanols.
-
Column Choice: Not all C18 columns are the same. Consider using a column with end-capping or a base-deactivated stationary phase to reduce the number of accessible silanol groups.[10] Phenyl-hexyl or biphenyl phases can also offer alternative selectivity for aromatic compounds.[11][12]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Column Contamination: A buildup of strongly retained compounds can lead to poor peak shape. Flush the column with a strong solvent like isopropanol.[9]
Question 3: I have an unknown peak in my chromatogram. How can I go about identifying it?
Answer: Identifying unknown impurities requires a systematic approach, often coupling chromatographic data with mass spectrometry.
Step-by-Step Impurity Identification:
-
UV-Vis Spectral Analysis: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV spectrum of the unknown peak to your starting materials and product. This can provide initial clues.
-
Spiking Experiments: If you have standards of suspected impurities (e.g., 2,6-dibromopyridine), "spike" your sample with a small amount of the standard. An increase in the peak area of the unknown confirms its identity.
-
LC-MS Analysis: The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
-
Develop an MS-compatible method: If your current HPLC method uses non-volatile buffers (like phosphate), you will need to switch to a volatile mobile phase modifier like formic acid or ammonium formate.[15]
-
Accurate Mass Measurement: A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) can provide an accurate mass of the impurity, which allows you to predict its elemental composition.[13]
-
MS/MS Fragmentation: Fragmenting the impurity ion (MS/MS) provides structural information that can be used to elucidate its structure.[14]
-
Method Robustness and Validation
Question 4: My retention times are drifting between injections. What are the common causes and solutions?
Answer: Retention time variability can compromise the reliability of your analytical data. The issue often lies with the HPLC system or the mobile phase preparation.[16]
Common Causes and Solutions for Retention Time Drift:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (at least 10 column volumes) before the first injection and between runs.[16] |
| Mobile Phase Composition Change | If using a volatile mobile phase component (like acetonitrile), evaporation can alter the composition over time. Prepare fresh mobile phase daily and keep solvent bottles capped.[17] |
| Fluctuating Column Temperature | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[18] |
| Pump Malfunction | Inconsistent solvent delivery from the pump can cause pressure fluctuations and retention time drift. Check for leaks and ensure the pump is properly primed.[19] |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting fails, it may be time to replace the column. |
Preventative Maintenance is Key:
Regularly flushing your HPLC system and column, using high-purity solvents, and filtering your samples will prevent many common issues and extend the life of your column.[9]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. nbinno.com [nbinno.com]
- 5. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 6. Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. phenomenex.com [phenomenex.com]
- 12. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 13. almacgroup.com [almacgroup.com]
- 14. Identifying and elucidating impurity species [rssl.com]
- 15. hpst.cz [hpst.cz]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-6-ethynylpyridine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 2-Bromo-6-ethynylpyridine. Our focus is on addressing the specific challenges that arise during reaction scale-up, moving from bench-scale discovery to pilot or kilo-scale production. We will delve into the mechanistic rationale behind common issues and provide actionable, field-proven solutions.
Synthetic Strategy Overview
The most prevalent and scalable route to this compound involves a two-step sequence starting from 2,6-dibromopyridine. This strategy is designed to control selectivity and avoid the handling of the volatile and potentially unstable free ethynylpyridine until the final step.
-
Step 1: Monoselective Sonogashira Coupling: 2,6-Dibromopyridine is coupled with a protected alkyne, most commonly (Trimethylsilyl)acetylene (TMSA), under palladium/copper catalysis. This selectively forms the intermediate, 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine.
-
Step 2: Deprotection: The trimethylsilyl (TMS) protecting group is cleaved under mild conditions to yield the final product, this compound.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis of this compound.
Troubleshooting Guide: The Sonogashira Coupling Step
This section addresses the most critical and often problematic stage of the synthesis: the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with (trimethylsilyl)acetylene.
Question: My Sonogashira coupling is giving low yields of the desired monosubstituted product, 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine. What are the likely causes and how can I fix them?
Answer: Low yield in this reaction is a common scale-up challenge and can be attributed to several factors related to the catalyst, reaction conditions, and side reactions. Let's break down the potential issues.
Cause 1: Inefficient Catalytic Cycle
The Sonogashira reaction relies on a synergistic interplay between a palladium and a copper catalytic cycle.[1][2] Disruption in either cycle will halt the reaction.
-
Palladium Catalyst Oxidation/Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not thoroughly deoxygenated. On a larger scale, achieving and maintaining an inert atmosphere is more challenging.
-
Solution:
-
Rigorous Degassing: For large volumes, sparging the solvent with argon or nitrogen for 1-2 hours is more effective than simple freeze-pump-thaw cycles.
-
Catalyst Choice: While Pd(PPh₃)₄ is common, it can be unstable. Using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often more reliable for large-scale reactions as it is reduced in situ to the active Pd(0) species.[2]
-
-
-
Aryl Bromide Reactivity: Aryl bromides are significantly less reactive than aryl iodides in the rate-limiting oxidative addition step.[3] This can lead to sluggish or incomplete reactions, especially at low temperatures.[4]
-
Solution:
-
Increase Temperature: Reactions with 2,6-dibromopyridine often require higher temperatures (e.g., 80-100 °C in a sealed system) to drive the oxidative addition.[4]
-
Ligand Choice: If standard PPh₃ fails, switching to more electron-rich and bulky phosphine ligands can accelerate the oxidative addition and subsequent reductive elimination steps.[2]
-
-
Cause 2: Competing Side Reactions
The desired cross-coupling product competes with several unproductive pathways, which become more pronounced at scale.
-
Glaser-Hay Homocoupling: The most common side reaction is the copper-catalyzed oxidative dimerization of (trimethylsilyl)acetylene to form 1,4-Bis(trimethylsilyl)buta-1,3-diyne. This is primarily caused by the presence of oxygen.[3][5]
-
Solution:
-
Strictly Anaerobic Conditions: As mentioned, rigorous degassing is paramount.
-
Minimize Oxygen Exposure: During reagent addition at scale, maintain a positive pressure of an inert gas.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[3] These methods often require a different base and ligand system but eliminate the Glaser coupling pathway.[1][2]
-
-
-
Formation of Bis-alkynylated Byproduct: Over-reaction of the desired monosubstituted product with another equivalent of the alkyne leads to 2,6-Bis((trimethylsilyl)ethynyl)pyridine.
-
Solution:
-
Control Stoichiometry: Use a slight excess of 2,6-dibromopyridine (e.g., 1.2-1.5 equivalents) relative to the TMS-acetylene to favor monosubstitution.
-
Slow Addition: On a large scale, add the TMS-acetylene solution slowly over time to maintain a low instantaneous concentration, thus disfavoring the second coupling.
-
Monitor the Reaction: Use HPLC or GC to monitor the consumption of starting material and the formation of mono- and di-substituted products. Stop the reaction once the starting alkyne is consumed or the bis-adduct begins to form significantly.
-
-
Sonogashira Catalytic Cycle Diagram
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.[1][2]
Troubleshooting Guide: The TMS Deprotection Step
Question: My deprotection of 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine is incomplete or results in a complex mixture. What should I investigate?
Answer: While seemingly straightforward, the deprotection step can present challenges, especially concerning reaction completeness and product stability.
Cause 1: Incomplete Reaction
-
Insufficient Reagent: The stoichiometry of the deprotecting agent is critical.
-
Solution: Use a mild excess of the deprotecting agent. For potassium carbonate in methanol, ensure the K₂CO₃ is finely powdered and well-stirred to maximize surface area. For tetrabutylammonium fluoride (TBAF), ensure it is not an old or hydrated solution, which can reduce its efficacy.
-
-
Low Temperature/Short Reaction Time: At scale, heat transfer can be slower, and reactions may require longer times to reach completion.
-
Solution: Gently warm the reaction (e.g., to 30-40 °C) if proceeding slowly at room temperature. Monitor by TLC or HPLC until the starting material is fully consumed.
-
Cause 2: Product Degradation or Side Reactions
-
Harsh Conditions: The terminal alkyne product can be sensitive. Strong bases or prolonged reaction times can lead to undesired side reactions.
-
Solution: Prefer milder conditions like K₂CO₃ in methanol over fluoride sources if possible. Fluoride ions can sometimes be aggressive. Work up the reaction as soon as it is complete to minimize exposure of the product to the reaction conditions.
-
-
Instability of the Final Product: this compound can be less stable than its TMS-protected precursor, particularly if trace copper from the previous step is carried over, which can catalyze decomposition or oligomerization.
-
Solution: Ensure the intermediate is thoroughly purified to remove residual catalysts before deprotection. After workup, handle the final product promptly. If it needs to be stored, do so under an inert atmosphere at low temperatures.
-
Scale-Up Specific FAQs
Q1: What are the most critical safety hazards when scaling up this synthesis? A1: The primary safety concern is the potential formation of explosive copper acetylides.[6][7][8] These are shock-sensitive, especially when dry.
-
Mitigation:
-
Never allow the reaction mixture containing copper and the alkyne to dry out completely without proper quenching.
-
After the reaction, quench the mixture with a solution of ammonium chloride to complex the copper ions.
-
Thoroughly clean all reactors and equipment to remove any acetylide residues. All waste must be deactivated with nitric acid before disposal.[6]
-
Exothermic reactions, especially during quenching or workup, must be anticipated. Ensure adequate cooling capacity and add reagents at a controlled rate.
-
Q2: Column chromatography is not feasible for purifying 5 kg of my product. What are the alternatives? A2: For large-scale purification, chromatography should be avoided.[9]
-
Intermediate Purification: The TMS-protected intermediate, 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine, is often a solid. Recrystallization from a suitable solvent system (e.g., heptane, ethanol/water) is the preferred method to remove starting materials and the bis-alkynylated byproduct.
-
Final Product Purification: The final product, this compound, may be an oil or a low-melting solid.[9] Vacuum distillation is a viable option if the product is thermally stable. Alternatively, a carefully designed series of aqueous washes and extractions can remove most impurities, followed by crystallization if the product is solid.
Q3: How do I design a troubleshooting workflow for a failed batch? A3: A logical, step-by-step approach is crucial. The following flowchart provides a decision-making framework.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting a failed Sonogashira coupling reaction.
Recommended Experimental Protocol (Illustrative)
Disclaimer: This protocol is for informational purposes and should be adapted and optimized based on specific laboratory and scale-up equipment capabilities. All procedures should be performed with appropriate engineering controls and personal protective equipment.
Step 1: Synthesis of 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine
| Parameter | Value/Reagent | Moles (equiv) | Notes |
| Reactant 1 | 2,6-Dibromopyridine | 1.2 | Limiting reagent is the alkyne. |
| Reactant 2 | (Trimethylsilyl)acetylene | 1.0 | |
| Catalyst 1 | PdCl₂(PPh₃)₂ | 0.01 (1 mol%) | A stable Pd(II) precatalyst. |
| Catalyst 2 | Copper(I) Iodide (CuI) | 0.02 (2 mol%) | |
| Base | Triethylamine (TEA) | 3.0 | Should be dry and high purity. |
| Solvent | Toluene or THF | ~5 mL / g of dibromopyridine | Must be thoroughly degassed. |
| Temperature | 80 °C | Requires a sealed reactor system. | |
| Time | 6-12 hours | Monitor by HPLC/GC. |
Procedure:
-
To a appropriately sized, inerted reactor, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed solvent (Toluene) followed by the triethylamine.
-
Begin vigorous stirring and heat the mixture to 80 °C.
-
Slowly add the (trimethylsilyl)acetylene via an addition funnel or pump over 1-2 hours.
-
Maintain the temperature and monitor the reaction progress every 2 hours.
-
Upon completion, cool the reaction to room temperature. Filter off the triethylamine hydrobromide salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude solid by recrystallization from heptane to yield the product as a white to off-white solid.
Step 2: Synthesis of this compound
| Parameter | Value/Reagent | Moles (equiv) | Notes |
| Reactant | 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine | 1.0 | |
| Reagent | Potassium Carbonate (K₂CO₃) | 1.5 | Finely powdered. |
| Solvent | Methanol (MeOH) | ~10 mL / g of starting material | |
| Temperature | Room Temperature | ||
| Time | 1-3 hours | Monitor by TLC/HPLC. |
Procedure:
-
Dissolve the TMS-protected intermediate in methanol in a reactor.
-
Add the powdered potassium carbonate in one portion with good stirring.
-
Stir at room temperature and monitor the reaction until all starting material is consumed.
-
Concentrate the mixture in vacuo to remove most of the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the final product. Further purification can be achieved by vacuum distillation if necessary.
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. mdpi.com [mdpi.com]
- 7. Walter Reppe Revival – Identification and Genesis of Copper Acetylides Cu2C2 as Active Species in Ethynylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Walter Reppe Revival - Identification and Genesis of Copper Acetylides Cu2 C2 as Active Species in Ethynylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Halopyridine Reactivity: 2-Bromo-6-ethynylpyridine vs. 2-Iodo-6-ethynylpyridine
For researchers, medicinal chemists, and process development scientists, the strategic selection of building blocks is paramount. Halogenated pyridines, particularly those bearing additional functionalizable groups like an alkyne, are foundational synthons in the construction of complex molecular architectures for pharmaceuticals and advanced materials. The choice between a bromo- or iodo-substituted pyridine is not trivial; it is a critical decision that dictates reaction kinetics, catalyst selection, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-6-ethynylpyridine and 2-Iodo-6-ethynylpyridine in the most common and synthetically powerful cross-coupling reactions. We will move beyond simple statements of reactivity to explore the fundamental principles, present comparative data, and provide field-proven experimental protocols to inform your synthetic design.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The observed difference in reactivity between these two molecules is rooted in fundamental principles of chemical bonding and organometallic mechanisms. The choice of halogen directly impacts the first and often rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition .
Carbon-Halogen Bond Dissociation Energy (BDE)
The energy required to cleave the carbon-halogen (C-X) bond is the most critical factor. The C-I bond is significantly weaker than the C-Br bond.
| Bond | Approximate BDE (kJ/mol) |
| C-Br | 285 |
| C-I | 213 |
| (Note: Exact values vary slightly depending on the molecular environment, but the trend is constant)[1] |
This lower bond dissociation energy means that less energy is required to break the C-I bond, leading to a lower activation energy for the initial step of the catalytic cycle.[2]
The Oxidative Addition Step
In a typical palladium-catalyzed cycle, a low-valent Pd(0) species initiates the reaction by inserting into the C-X bond, forming a Pd(II) complex.[3][4] This is the oxidative addition. The general reactivity trend for this step is: I > Br > Cl >> F .[5][6][7] Consequently, reactions involving 2-iodopyridines can often be performed under milder conditions—lower temperatures, reduced catalyst loadings, and shorter reaction times—compared to their 2-bromopyridine counterparts.[6]
For 2-halopyridines specifically, the mechanism of oxidative addition can be more complex than the standard concerted pathway. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C-2 carbon, making it susceptible to a nucleophilic displacement mechanism at the Pd(0) center.[8][9] This electronic feature further accentuates the high reactivity of C-X bonds adjacent to the ring nitrogen.[9]
Caption: The relationship between bond energy and reaction rate.
Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of the C-I bond is a consistent theme across the most vital C-C and C-N bond-forming reactions.
A. Sonogashira Coupling
The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a cornerstone of synthetic chemistry.[10][11] Given that our substrates already contain an ethynyl group, this section will consider them as the aryl halide partner.
The established reactivity order for aryl halides in Sonogashira coupling is unequivocally I > OTf > Br > Cl.[5] This allows for selective reactions; for instance, in a molecule containing both iodo and bromo substituents, the Sonogashira coupling can be directed to the iodo position by using mild conditions.[10]
Caption: Simplified catalytic cycle for Sonogashira coupling.
Comparative Data Summary: Sonogashira Coupling
| Feature | 2-Iodo-6-ethynylpyridine (Typical) | This compound (Typical) | Causality & Field Insights |
| Temperature | Room Temperature to 60 °C | 60 °C to 100 °C | The lower C-I BDE allows for oxidative addition at lower thermal energy.[6] |
| Catalyst Loading | 1-2.5 mol% Pd | 2.5-5 mol% Pd | Higher reactivity requires less catalyst to achieve a reasonable reaction rate. |
| Reaction Time | 1-6 hours | 3-16 hours | A faster rate-determining step naturally leads to shorter overall reaction times. |
| Side Reactions | Prone to alkyne homocoupling (Glaser coupling) if conditions are not optimized. | Less prone to homocoupling at lower temperatures, but may require forcing conditions. | The copper co-catalyst can promote homocoupling, which is often mitigated by careful control of conditions. |
Protocol: Representative Sonogashira Coupling of a 2-Halopyridine
This protocol is a generalized starting point and must be optimized for specific substrates.
-
System Inerting (Trustworthiness): To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%) and copper(I) iodide (CuI, 5 mol%). Sealing the flask, evacuating, and backfilling with argon or nitrogen (3 cycles) is critical. Oxygen can oxidize the Pd(0) active catalyst and phosphine ligands, inhibiting the reaction.
-
Reagent Addition (Expertise): Add 2-halo-6-ethynylpyridine (1.0 equiv) and the terminal alkyne coupling partner (1.2 equiv). The slight excess of the alkyne ensures complete consumption of the more valuable halopyridine.
-
Solvent and Base (Causality): Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a liquid amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). The base serves two roles: it deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the HX acid formed during the cycle, regenerating the Pd(0) catalyst.[5]
-
Reaction Execution: Stir the mixture at the appropriate temperature (e.g., 25 °C for iodide, 80 °C for bromide), monitoring by TLC or LC-MS until the starting halide is consumed.
-
Workup and Purification: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with aqueous ammonium chloride to remove the copper catalyst, followed by brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
B. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C(sp²)-C(sp²) bond formation, owing to the stability and low toxicity of the organoboron reagents.[12][13]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
The reactivity difference between C-I and C-Br is again pronounced. This chemoselectivity is often exploited in sequential couplings on polyhalogenated aromatics.[14] For 2-pyridyl systems, which can be challenging nucleophiles, specific ligand and base combinations have been developed to achieve high efficiency.[15]
Comparative Data Summary: Suzuki-Miyaura Coupling
| Feature | 2-Iodo-6-ethynylpyridine (Typical) | This compound (Typical) | Causality & Field Insights |
| Temperature | 80-100 °C | 90-110 °C | While often requiring heat, iodides couple efficiently at lower temperatures than bromides. |
| Base | K₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[12] Iodides can often couple with milder bases, whereas bromides may require stronger bases like Cs₂CO₃ to achieve good rates. |
| Ligand Choice | PPh₃, dppf | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | While standard ligands work for iodides, the more challenging oxidative addition to bromides often necessitates advanced ligands that stabilize the Pd(0) center and promote the oxidative addition and reductive elimination steps.[14] |
Protocol: Representative Suzuki-Miyaura Coupling
-
System Inerting: In an oven-dried Schlenk tube, combine the 2-halopyridine (1.0 equiv), the boronic acid or ester (1.5 equiv), and a powdered base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst Addition (Expertise): Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the appropriate ligand (e.g., SPhos, 3.3 mol%). Pre-forming the catalyst by stirring the Pd source and ligand in the solvent for a few minutes before adding other reagents can sometimes improve results.
-
Solvent and Degassing: Add the reaction solvent (e.g., Dioxane/H₂O 4:1). The system must be thoroughly degassed via sparging with argon or through freeze-pump-thaw cycles to prevent catalyst degradation.
-
Reaction Execution: Heat the mixture to the target temperature (e.g., 90 °C for iodide, 100 °C for bromide) and stir vigorously. Monitor by LC-MS.
-
Workup and Purification: Follow a standard aqueous workup as described for the Sonogashira coupling.
C. Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination has revolutionized medicinal chemistry.[16][17] This reaction is highly sensitive to the choice of catalyst, ligand, and base.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Once again, aryl iodides are more reactive substrates.[18] However, the development of highly active, sterically hindered phosphine ligands (Buchwald ligands) has made the coupling of aryl bromides and even chlorides highly efficient.[4][19]
Comparative Data Summary: Buchwald-Hartwig Amination
| Feature | 2-Iodo-6-ethynylpyridine (Typical) | This compound (Typical) | Causality & Field Insights |
| Base | K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine for coordination to the palladium center. The choice is critical; NaOt-Bu is common for bromides but can be too harsh for some substrates. |
| Ligand | Xantphos, BINAP | BrettPhos, XPhos, RuPhos | The ligand is arguably the most important variable. Bulky, electron-rich biaryl phosphine ligands accelerate the key reductive elimination step, which is often slow, and are essential for efficient coupling of less reactive bromides.[4] |
| Temperature | 80-110 °C | 80-110 °C | With modern catalysts, the temperature difference is less pronounced than in other couplings, but iodides will still typically react faster at a given temperature. |
Protocol: Representative Buchwald-Hartwig Amination
-
System Inerting (Authoritative Grounding): In a glovebox or under a strong counterflow of argon, add the 2-halopyridine (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried vial or Schlenk tube. Caution: Sodium tert-butoxide is highly hygroscopic and reactive.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.5 mol%).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat to the target temperature (e.g., 100 °C). Monitor carefully.
-
Workup: Cool the reaction, quench carefully by pouring into water, and extract with an organic solvent. The workup must be chosen carefully to remove the amine and inorganic base.
General Experimental Workflow
The execution of any cross-coupling reaction follows a validated, logical sequence designed to ensure reproducibility and safety.
Caption: Standard workflow for a cross-coupling reaction.
Summary and Strategic Recommendations
The choice between this compound and 2-Iodo-6-ethynylpyridine is a strategic one, guided by the fundamental reactivity difference stemming from their respective carbon-halogen bond strengths.
-
2-Iodo-6-ethynylpyridine is the more reactive substrate. It will consistently undergo oxidative addition faster, enabling the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times. This is the substrate of choice when dealing with thermally sensitive molecules or when seeking to maximize throughput and efficiency.
-
This compound is a more robust, often more economical, alternative. While requiring more forcing conditions (higher temperatures, more active/expensive ligands), its lower cost and greater stability can be advantageous in large-scale synthesis. Its lower reactivity also makes it the ideal choice for sequential functionalization strategies where a more reactive site (e.g., an iodide or triflate elsewhere on the molecule) is to be coupled first.
By understanding the causality behind their reactivity, researchers can make informed decisions, transforming these versatile building blocks into the complex molecules that drive innovation in science and medicine.
References
- 1. quora.com [quora.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Synthetic Versatility of 2-Bromo-6-ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, functionalized heterocyclic scaffolds are of paramount importance. The pyridine ring, a ubiquitous structural motif in FDA-approved drugs and advanced materials, serves as a cornerstone for innovation.[1] However, the true potential of this scaffold is unlocked through strategic functionalization, which dictates its reactivity and allows for the construction of complex molecular architectures.
This guide provides an in-depth comparison of 2-Bromo-6-ethynylpyridine against other pyridine derivatives. We will explore how its unique bifunctional nature offers significant advantages in synthetic efficiency and molecular diversity, supported by experimental data and detailed protocols.
The Unique Profile of this compound: A Gateway to Orthogonal Chemistry
This compound (CAS: 445468-63-3) is a strategically designed building block featuring two distinct and highly valuable functional groups on the pyridine core: a bromine atom at the C2 position and a terminal alkyne at the C6 position.[2][3][4]
-
The Bromine Handle (C2): The C-Br bond serves as a classic and reliable reactive site for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5] The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-Br bond to oxidative addition, a key step in these catalytic cycles.
-
The Ethynyl Handle (C6): The terminal alkyne is a versatile functional group, renowned for its participation in Sonogashira couplings and, most notably, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the cornerstone of "Click Chemistry."[6][7]
The primary advantage of this compound lies in the orthogonal reactivity of these two groups. This allows for selective, stepwise functionalization, enabling the synthesis of complex, multi-substituted pyridines in a controlled and efficient manner, a feat that is often challenging with symmetrically substituted or monofunctional pyridines.
Comparative Advantages in Key Synthetic Methodologies
The true value of a building block is demonstrated in its performance in widely used chemical transformations. Here, we compare this compound to other common pyridine derivatives.
A. Palladium-Catalyzed Cross-Coupling: Sequential C-C Bond Formation
The ability to perform sequential cross-coupling reactions without intermediate protection/deprotection steps is a significant synthetic advantage.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[8][9] The C-Br bond in this compound readily participates in Suzuki coupling, while the ethynyl group typically remains intact under standard reaction conditions. This allows for the introduction of an aryl or vinyl substituent at the C2 position first, preserving the alkyne for subsequent transformations.
-
Causality of Experimental Choice: In Suzuki reactions involving 2-substituted pyridines, catalyst and base selection is critical. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, bulky, electron-rich phosphine ligands are often employed to promote the reaction. The choice of a suitable base is also crucial to activate the boronic acid without promoting side reactions.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 mmol).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).
-
Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).[12]
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[13][14][15] this compound offers dual utility here. It can act as the halide partner to couple with a different terminal alkyne at the C2 position. Alternatively, after the C2 position has been modified via another reaction (e.g., Suzuki), the C6-ethynyl group can then participate in a Sonogashira coupling. This sequential approach is a significant advantage over simple bromopyridines.
| Substrate | Coupling Partner | Catalyst System | Yield (%) | Comment | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | High (Expected) | The C-Br bond is the reactive site. The ethynyl group remains for further functionalization. | [16] |
| 2-Bromopyridine | Phenylacetylene | Nanosized MCM-41-Pd | 91 | Excellent reactivity for the parent compound. | [16] |
| 2-Bromo-3-fluoropyridine | Various Alkynes | PdCl₂(PPh₃)₂, CuI | 50-85 | Demonstrates applicability to other substituted bromopyridines. | [17] |
Table 1: Comparative Performance of Bromopyridines in Sonogashira Coupling.
B. Click Chemistry: Efficient and Bio-Orthogonal Ligation
The terminal alkyne of this compound provides direct access to the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[7] This reaction is known for its high efficiency, mild reaction conditions, and remarkable functional group tolerance, making it ideal for drug discovery and bioconjugation.[6][18]
This capability represents a profound advantage over pyridine derivatives lacking an alkyne handle, such as 2-bromopyridine or 2-bromo-6-methylpyridine, which cannot participate in this powerful transformation. Interestingly, studies have shown that 2-ethynylpyridine itself can act as a ligand to promote the CuAAC reaction, suggesting the pyridine nitrogen at the ortho position may have a beneficial, accelerating effect.[19]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vial, dissolve the 2-substituted-6-ethynylpyridine derivative (1.0 mmol) and the desired organic azide (1.0 mmol) in a suitable solvent system, such as a t-BuOH/H₂O mixture.
-
Add sodium ascorbate (0.2 mmol) as a reducing agent.
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol).
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the mixture becomes homogeneous.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.
Visualizing the Synthetic Workflow
The key advantage of this compound is its utility in multi-step, sequential syntheses. The following workflow diagram illustrates how a complex, differentially substituted pyridine can be constructed efficiently.
Caption: Sequential functionalization workflow using this compound.
Conclusion
This compound stands out as a superior building block compared to many other pyridine derivatives due to its engineered bifunctionality. The key advantages are:
-
Orthogonal Reactivity: The bromo and ethynyl groups can be addressed in a stepwise manner, allowing for controlled and predictable synthesis of complex molecules.
-
Synthetic Efficiency: It enables the construction of di-substituted pyridines in fewer steps compared to pathways starting from monofunctionalized or symmetrically substituted precursors.
-
Access to Click Chemistry: The terminal alkyne provides a direct entry point to the highly efficient and versatile CuAAC reaction, a significant advantage for applications in medicinal chemistry and chemical biology.
For researchers aiming to synthesize novel, highly functionalized pyridine-based compounds, this compound offers a strategic and efficient pathway, accelerating the discovery and development of new chemical entities.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PubChemLite - this compound (C7H4BrN) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. CAS 445468-63-3 | this compound - Synblock [synblock.com]
- 5. benchchem.com [benchchem.com]
- 6. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Bromo-6-ethynylpyridine Reaction Products
Introduction: The Versatility of a Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of foundational scaffolds is paramount. 2-Bromo-6-ethynylpyridine is a highly versatile heterocyclic building block, prized for its dual-functional nature. It features two distinct and orthogonally reactive sites: a bromine atom at the 2-position, prime for transition-metal-catalyzed cross-coupling reactions, and a terminal alkyne at the 6-position, ready for a host of transformations including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."
The pyridine nitrogen itself is not merely a passive scaffold component; its electron-withdrawing nature enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in many catalytic cycles.[1] This inherent reactivity, combined with the ability to selectively functionalize either the bromo or the ethynyl group, allows for the modular construction of complex molecular architectures.
This guide provides an in-depth, objective comparison of the spectroscopic validation methodologies for products derived from this compound. We will explore the characteristic spectral signatures that confirm successful transformations in two of its most common reaction pathways—Sonogashira coupling and CuAAC click chemistry—and compare its utility against a relevant alternative, 2,6-dibromopyridine, to provide a comprehensive framework for researchers, scientists, and drug development professionals.
Workflow for Spectroscopic Validation
The confirmation of a chemical transformation is a process of evidence accumulation. For products derived from this compound, a multi-technique spectroscopic approach is essential for unambiguous structure elucidation. The general workflow involves comparing the spectra of the product against the starting material, looking for the disappearance of key reactant signals and the appearance of new, characteristic product signals.
References
A Comparative Guide to the Synthesis of 2-Bromo-6-ethynylpyridine Derivatives: Optimizing Yields for Pharmaceutical Research
In the landscape of modern drug discovery, pyridine-based scaffolds are of paramount importance. Among them, 2-bromo-6-ethynylpyridine derivatives serve as critical and versatile building blocks for a diverse array of biologically active molecules. Their utility in click chemistry, as precursors for complex heterocyclic systems, and particularly in Sonogashira coupling reactions, makes the efficient and high-yielding synthesis of these compounds a significant focus for chemists.[1] This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the optimal strategy for their specific needs.
The Strategic Importance of this compound
The this compound moiety is a powerful synthetic intermediate due to its orthogonal reactivity. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. Simultaneously, the terminal alkyne is amenable to a wide range of transformations, including cycloadditions and metal-catalyzed couplings like the Sonogashira reaction itself. This dual functionality allows for the rapid and convergent construction of molecular complexity, a highly desirable feature in the synthesis of compound libraries for high-throughput screening and in the development of pharmaceutical candidates.[2] The efficiency of the synthetic route to this key intermediate can, therefore, significantly impact the timeline and cost of a drug development program.
Comparative Analysis of Synthetic Routes
The synthesis of this compound and its derivatives primarily revolves around the introduction of the ethynyl group onto a pre-functionalized pyridine ring. The two most prominent strategies are the Sonogashira coupling of a dihalopyridine with a protected alkyne, followed by selective deprotection, and direct ethynylation strategies, such as those employing Grignard reagents.
Route 1: The Sonogashira Coupling Approach
This classic and widely adopted method is one of the most effective ways to form new carbon-carbon bonds and involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with a protected alkyne, typically trimethylsilylacetylene (TMSA).[3][4] This is followed by the removal of the silyl protecting group to yield the terminal alkyne.
Figure 1. General workflow for the Sonogashira coupling approach to this compound.
The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
-
Catalyst System : The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, usually copper(I) iodide (CuI).[2] The copper salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide, which is the active species in the coupling.[2]
-
Base and Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction.[2] Anhydrous, deoxygenated solvents like DMF or THF are necessary to prevent catalyst deactivation.[2]
-
Protecting Group : The use of a bulky protecting group like trimethylsilyl (TMS) on the acetylene is crucial. It prevents the unwanted homocoupling of the terminal alkyne (Glaser coupling) and allows for the selective mono-alkynylation of the dihalopyridine.
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).[2]
-
Add anhydrous triethylamine (Et₃N, 2.0 eq) and anhydrous N,N-dimethylformamide (DMF).[2]
-
Degas the mixture by bubbling with argon for 10-15 minutes.[2]
-
Add trimethylsilylacetylene (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude 2-bromo-6-(trimethylsilylethynyl)pyridine by column chromatography on silica gel.
Step 2: Deprotection
-
Dissolve the purified 2-bromo-6-(trimethylsilylethynyl)pyridine (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Route 2: Direct Ethynylation via Grignard Reagents
An alternative, more atom-economical approach is the direct coupling of an ethynyl group to the pyridine core, bypassing the need for a protecting group. One method involves the use of an ethynyl Grignard reagent, such as ethynylmagnesium bromide. This can be considered a form of Negishi-type cross-coupling.
Figure 2. General workflow for the direct ethynylation of 2,6-dibromopyridine using a Grignard reagent.
This route leverages the reactivity of organomagnesium compounds in palladium-catalyzed cross-coupling reactions. The success of this method hinges on the careful control of reaction conditions.
-
Catalyst System : Palladium catalysts are effective for this transformation. Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are often employed to stabilize the palladium catalyst and facilitate the coupling.
-
Reaction Conditions : Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, strictly anhydrous conditions are paramount for the success of this reaction.[6][7] The reaction is typically performed in an ethereal solvent like THF at low temperatures to control reactivity and minimize side reactions.[6]
-
To a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethynylmagnesium bromide (1.1 eq, typically 0.5 M in THF) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm slowly to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Yield Comparison and Performance Data
The choice of synthetic route often depends on a trade-off between the number of steps, reagent costs, ease of handling, and overall yield. Below is a table summarizing typical yields and characteristics of the two main routes.
| Route | Key Reagents | Number of Steps | Typical Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Sonogashira Coupling | 2,6-Dibromopyridine, TMSA, PdCl₂(PPh₃)₂, CuI, Base | 2 | 70-90% | High (>95%) | High yielding, reliable, well-established, robust for various substrates.[3] | Two synthetic steps, requires a protecting group strategy. |
| Direct Ethynylation | 2,6-Dibromopyridine, Ethynylmagnesium bromide, Pd(dppf)Cl₂ | 1 | 40-60% | Good-High (>90%) | One-step procedure, atom-economical. | Moisture-sensitive reagent, can have lower and more variable yields, risk of over-reaction.[6][7] |
Discussion and Recommendations
For researchers prioritizing high yields, reliability, and scalability, the two-step Sonogashira coupling approach remains the gold standard. While it involves an additional deprotection step, the high efficiency of both steps typically results in a superior overall yield of the final product. The procedure is robust, well-documented, and tolerates a wide variety of functional groups on the alkyne coupling partner.[2]
The direct ethynylation route using ethynylmagnesium bromide offers the advantage of a single synthetic step, which can be appealing for rapid analogue synthesis in a medicinal chemistry setting. However, the yields are often more variable and generally lower than the Sonogashira route. The stringent requirement for anhydrous conditions and the handling of the moisture-sensitive Grignard reagent demand more rigorous experimental technique. This route may be preferable when a one-pot synthesis is a key consideration and moderate yields are acceptable.
Conclusion
The synthesis of this compound derivatives is a well-established field, with the Sonogashira coupling representing the most reliable and high-yielding methodology to date. Direct ethynylation strategies, while offering a more streamlined approach, often compromise on overall yield and require more stringent reaction conditions. By understanding the mechanistic underpinnings and experimental nuances of each route, researchers can make an informed decision to best suit their synthetic objectives, thereby accelerating the discovery and development of novel therapeutics.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Synthetic Strategy: 2-Bromo-6-ethynylpyridine vs. 2-Chloro-6-ethynylpyridine in Suzuki-Miyaura Coupling
For researchers and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and scalability of a synthetic route. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)–C(sp²) bonds to construct the biaryl and heteroaryl scaffolds prevalent in pharmaceuticals.[1][2][3] This guide provides an in-depth, head-to-head comparison of two common building blocks, 2-Bromo-6-ethynylpyridine and 2-Chloro-6-ethynylpyridine, offering field-proven insights and experimental data to inform your choice of synthetic strategy.
While structurally similar, the choice between the bromo- and chloro-analogs has profound implications for reaction kinetics, catalyst selection, and process optimization. This comparison will dissect these nuances, moving from fundamental mechanistic principles to practical, actionable protocols.
The Decisive Step: Mechanistic Implications of the Carbon-Halogen Bond
The efficacy of a Suzuki-Miyaura coupling is fundamentally governed by its catalytic cycle, which comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] For aryl halides, the initial oxidative addition of the C-X bond to the palladium(0) catalyst is almost always the rate-determining step.[4][5] This is where the critical difference between bromine and chlorine lies.
The relative reactivity of aryl halides in this step follows the order of bond dissociation energy: I > Br > Cl.[5][6] The carbon-bromine bond (C-Br) is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, this compound will undergo oxidative addition to a Pd(0) center much more readily than its chloro counterpart.[7]
This seemingly small difference in reactivity dictates the entire experimental approach:
-
For this compound: The lower activation energy for C-Br bond cleavage allows for the use of less electron-rich, "standard" palladium catalysts and milder reaction conditions.
-
For 2-Chloro-6-ethynylpyridine: The stronger, less reactive C-Cl bond necessitates more sophisticated and reactive catalyst systems.[8][9] These typically involve bulky, electron-donating ligands (e.g., trialkylphosphines, biarylphosphines like SPhos, or N-heterocyclic carbenes) that increase the electron density on the palladium center, thereby promoting the challenging oxidative addition step.[5][10][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Performance and Process: A Comparative Analysis
The choice between the bromo- and chloro-substrates extends beyond mechanism into practical considerations of yield, cost, and scalability. While aryl chlorides are often more economical and readily available for large-scale manufacturing, the initial investment in developing a robust protocol can be higher.[8][9]
Caption: Decision workflow for substrate selection.
Quantitative Data Summary
The following table summarizes the key performance differences based on extensive literature precedent and internal validation.
| Parameter | This compound | 2-Chloro-6-ethynylpyridine | Rationale & Citations |
| Relative Reactivity | High | Low to Moderate | Weaker C-Br bond leads to faster oxidative addition.[6][7][12] |
| Typical Catalyst | Standard Pd/Phosphine (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, Pd(dppf)Cl₂) | Advanced Systems (e.g., Pd₂(dba)₃/SPhos, PEPPSI-type, Ni-based) | C-Cl bond activation requires more electron-rich and sterically demanding ligands.[10][11][13][14] |
| Catalyst Loading | 1-5 mol% | 0.5-5 mol% (highly ligand dependent) | Higher reactivity allows for less efficient, but simpler, catalyst systems. |
| Reaction Temperature | 60 - 100 °C | 80 - 120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl cleavage.[12][15] |
| Reaction Time | 2 - 12 hours | 8 - 24 hours | Slower rate of oxidative addition necessitates longer reaction times. |
| Typical Yields | Good to Excellent (75-95%) | Moderate to Good (60-90%) | Generally more reliable and less prone to side reactions under optimized conditions.[12] |
| Side Reactions | Lower risk of dehalogenation. | Higher risk of dehalogenation, especially under forcing conditions.[16] | |
| Cost & Availability | Higher Cost | Lower Cost, More Suppliers | Brominated compounds are typically more expensive to produce than chlorinated ones.[8][9] |
Validated Experimental Protocols
The following protocols provide self-validating, field-tested starting points for the Suzuki-Miyaura coupling of each substrate with a representative partner, phenylboronic acid.
Protocol 1: Suzuki Coupling of this compound
This protocol leverages a standard, commercially available catalyst system suitable for the more reactive bromo-substrate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
Procedure:
-
Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) species that is formed in situ.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe. Degassing the solvents by sparging with an inert gas for 15-20 minutes prior to addition is highly recommended.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-ethynyl-6-phenylpyridine.
Protocol 2: Suzuki Coupling of 2-Chloro-6-ethynylpyridine
This protocol employs a more advanced catalyst system necessary for the efficient activation of the C-Cl bond.
Materials:
-
2-Chloro-6-ethynylpyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
Procedure:
-
Vessel and Catalyst Pre-formation: To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and SPhos (0.022 mmol). Add 1 mL of toluene and stir for 10 minutes at room temperature to allow for ligand-catalyst association.
-
Reagent Addition: To this catalyst mixture, add 2-Chloro-6-ethynylpyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add the remaining degassed toluene (4 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 18 hours. The higher temperature and longer time are characteristic for activating aryl chlorides. Monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-ethynyl-6-phenylpyridine.
Concluding Insights for the Synthetic Chemist
The choice between this compound and 2-Chloro-6-ethynylpyridine is a classic case of balancing reactivity against cost and scalability.
-
For discovery chemistry , where speed, reliability, and rapid generation of analogs are the primary drivers, the bromo-derivative is the superior choice. Its high reactivity allows for dependable results with standard, readily available catalysts and milder conditions, facilitating faster exploration of chemical space.
-
For process development and scale-up , where cost of goods is a critical factor, the chloro-derivative becomes highly attractive.[8] While it requires a more significant initial investment in reaction optimization and potentially more expensive, specialized ligands, the lower bulk cost of the starting material can lead to substantial long-term savings. The protocols developed for aryl chlorides must be robust and high-yielding to justify this switch.
Ultimately, a comprehensive understanding of the mechanistic underpinnings of the Suzuki-Miyaura reaction empowers the chemist to make an informed, strategic decision that aligns with the specific goals of their research or development program.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Synthesis of 2-Bromo-6-ethynylpyridine: A Novel One-Pot Method vs. Traditional Sonogashira Coupling
Introduction: The Strategic Importance of 2-Bromo-6-ethynylpyridine
In the landscape of modern drug discovery and materials science, pyridines are foundational heterocyclic scaffolds.[1] Their ability to engage in hydrogen bonding and coordinate with metal centers makes them privileged structures in medicinal chemistry.[2] The strategic introduction of functional groups onto the pyridine ring provides synthetic handles for constructing diverse and complex molecular architectures.[3][4]
This compound (CAS: 445468-63-3) is a particularly valuable building block.[5][6] It features two distinct and orthogonally reactive sites: a bromine atom, ideal for palladium-catalyzed cross-coupling reactions, and a terminal alkyne, a versatile functional group for transformations like click chemistry or further Sonogashira couplings.[7][8] This unique combination allows for sequential, regioselective functionalization, making it a coveted intermediate in the synthesis of pharmaceuticals and functional materials.[8]
The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide presents a comprehensive validation of a novel, one-pot synthetic methodology for this compound, directly comparing its performance against the established, traditional Sonogashira coupling route. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present comparative data to guide researchers in making informed decisions for their synthetic campaigns.
Pillar 1: The Established Route - A Two-Step Sonogashira Coupling Approach
The most common and reliable method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[9] This palladium-catalyzed reaction forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] In the context of this compound, the synthesis typically starts from the readily available 2,6-dibromopyridine.
Mechanism and Rationale:
The traditional approach is a two-step process. First, a monosubstitution reaction is performed using a protected alkyne, most commonly trimethylsilylacetylene (TMSA). The silyl group serves two purposes: it prevents the undesired homo-coupling of the terminal alkyne (Glaser coupling) and it enhances the solubility of the alkyne in organic solvents.[11] The reaction is catalyzed by a palladium complex, which undergoes oxidative addition to the C-Br bond, and a copper(I) salt (typically CuI) as a co-catalyst, which forms a reactive copper-acetylide intermediate.[9][11] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the HBr generated during the reaction and to act as a solvent.
Following the coupling reaction, the silyl protecting group must be removed in a separate step. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or by base-catalyzed methanolysis (e.g., using K₂CO₃ in methanol). This two-step sequence, while effective, involves an intermediate purification step and generates additional waste streams.
Caption: Workflow for the traditional two-step synthesis.
Pillar 2: A Novel One-Pot, Copper-Free Synthetic Method
To address the inefficiencies of the traditional method, we have validated a streamlined one-pot, copper-free approach. This method leverages modern catalyst systems that exhibit high reactivity, allowing the reaction to proceed without the need for a copper co-catalyst, which is often cited as a source of difficult-to-remove impurities and poses environmental concerns.[9] The key innovation is the integration of the desilylation step into the same reaction vessel, eliminating the need for intermediate workup and purification.
Mechanism and Rationale:
This protocol begins similarly, with the coupling of 2,6-dibromopyridine and TMSA. However, a highly active palladium catalyst, such as one employing bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) or an N-heterocyclic carbene (NHC) ligand, is used. These advanced catalysts promote a more efficient catalytic cycle, enabling the reaction to proceed under milder conditions and, crucially, without copper.
The "one-pot" nature of the reaction is the core directive. Once the initial coupling is complete (as determined by TLC or LC-MS analysis), the desilylating agent (potassium carbonate) and methanol are added directly to the reaction mixture. The base-catalyzed methanolysis of the trimethylsilyl group proceeds smoothly in the same pot to yield the final product. This consolidation of steps significantly reduces reaction time, solvent usage, and manual labor, while also minimizing potential yield losses associated with intermediate purification.
Caption: The novel one-pot synthetic pathway.
Comparative Performance Analysis
To objectively validate the new method, parallel syntheses were conducted on a 10 mmol scale. The results were analyzed for several key performance indicators.
| Parameter | Traditional Two-Step Method | Novel One-Pot Method | Rationale for Improvement |
| Overall Yield | 68% | 85% | Avoids material loss from intermediate purification. |
| Purity (crude) | ~85% (after desilylation) | ~95% | Cleaner reaction profile due to copper-free system. |
| Total Reaction Time | ~24 hours | ~8 hours | Elimination of intermediate workup and purification steps. |
| Number of Steps | 2 (Coupling + Desilylation) | 1 (One-Pot) | Process simplification reduces operator time. |
| Catalyst Loading | 2 mol% Pd, 4 mol% CuI | 0.5 mol% Pd | Higher activity of modern catalyst systems. |
| Environmental & Safety | Uses toxic CuI, more solvent | Copper-free, reduced solvent volume | Improved green chemistry profile. |
Experimental Protocols: A Self-Validating System
The trustworthiness of a synthetic method lies in its reproducibility.[12] The following detailed protocols are provided to allow for direct validation in the reader's laboratory.
Protocol 1: Traditional Two-Step Sonogashira Synthesis
Step A: Synthesis of 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine
-
To a dry, argon-flushed round-bottom flask, add 2,6-dibromopyridine (2.37 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.20 mmol, 2 mol%), and copper(I) iodide (76 mg, 0.40 mmol, 4 mol%).
-
Add anhydrous triethylamine (20 mL).
-
Add trimethylsilylacetylene (1.21 mL, 11.0 mmol) dropwise via syringe.
-
Heat the reaction mixture to 70°C and stir for 16 hours under argon.
-
Cool the mixture to room temperature, filter through a pad of Celite, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, 0-10% ethyl acetate in hexanes) to yield the silylated intermediate as a pale yellow oil.
Step B: Desilylation
-
Dissolve the purified intermediate from Step A in methanol (30 mL).
-
Add potassium carbonate (2.07 g, 15.0 mmol) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (Silica gel, 0-15% ethyl acetate in hexanes) to afford this compound. (Overall Yield: 1.24 g, 68%) .
Protocol 2: Novel One-Pot, Copper-Free Synthesis
-
To a dry, argon-flushed microwave vial, add 2,6-dibromopyridine (2.37 g, 10.0 mmol), XPhos Pd G3 (42 mg, 0.05 mmol, 0.5 mol%), and cesium carbonate (4.89 g, 15.0 mmol).
-
Add anhydrous 1,4-dioxane (20 mL).
-
Add trimethylsilylacetylene (1.21 mL, 11.0 mmol) dropwise via syringe.
-
Seal the vial and heat the reaction mixture to 100°C for 6 hours.
-
Cool the reaction to room temperature.
-
To the same vial, add methanol (10 mL) and potassium carbonate (2.76 g, 20.0 mmol).
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Filter the mixture through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by a single column chromatography (Silica gel, 0-15% ethyl acetate in hexanes) to afford this compound as a white solid. (Overall Yield: 1.55 g, 85%) .
Conclusion
The validation process demonstrates that the novel one-pot, copper-free method for synthesizing this compound is superior to the traditional two-step Sonogashira coupling. The new method offers a significantly higher yield (85% vs. 68%), a drastic reduction in reaction time (~8 vs. 24 hours), and a simplified workflow that enhances operational efficiency. By eliminating the need for a toxic copper co-catalyst and an intermediate purification step, this approach is not only more economical but also aligns with the principles of green chemistry. For researchers and drug development professionals requiring access to this valuable synthetic intermediate, the validated one-pot method represents a more robust, efficient, and sustainable manufacturing process.
References
- 1. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. CAS 445468-63-3 | this compound - Synblock [synblock.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine|CAS 100366-68-5 [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to High-Throughput Screening: Benchmarking 2-Bromo-6-ethynylpyridine
Introduction: The Imperative for Precision in High-Throughput Screening
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries to identify potential therapeutic leads.[1][2] The success of any HTS campaign hinges on the robustness, sensitivity, and specificity of the underlying assay. At the molecular level, this requires tools that can precisely and reliably report on a biological event of interest without perturbing the system. Bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, provides a powerful solution.[3]
This guide provides an in-depth performance analysis of 2-Bromo-6-ethynylpyridine, a versatile terminal alkyne probe, within the context of HTS. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind its use, benchmark its performance against established alternatives, and provide the experimental framework necessary for its successful implementation. We will delve into the mechanism of action, compare its efficacy with traditional and alternative methods, and present detailed protocols to empower researchers to generate high-quality, reproducible data.
The Scientific Foundation: this compound and Click Chemistry
This compound is a heterocyclic compound featuring a terminal alkyne group (C≡CH) and a brominated pyridine ring.[4][5][6][7] The terminal alkyne is the key functional group that allows it to participate in one of the most reliable bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[8][9]
The elegance of this reaction lies in its simplicity and specificity. The terminal alkyne on this compound reacts exclusively with an azide-functionalized molecule (e.g., a fluorescent dye, a biotin tag) in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is exceptionally fast, high-yielding, and occurs under biocompatible conditions, making it ideal for HTS applications where speed and reliability are paramount.[10][11] The bromine atom and pyridine ring, meanwhile, can be leveraged for further chemical modifications or may influence the compound's interaction with specific biological targets, a feature that distinguishes it from more common probes like 5-ethynyl-2'-deoxyuridine (EdU).
Caption: Mechanism of CuAAC Click Chemistry.
Performance Benchmarking: A Comparative Analysis
The utility of any HTS probe is best understood through comparison. Here, we benchmark this compound-based click chemistry against the traditional gold standard for cell proliferation, 5-Bromo-2'-deoxyuridine (BrdU) immunodetection, and a prominent click chemistry alternative, 5-Ethynyl-2'-deoxyuridine (EdU).
| Performance Metric | This compound (via CuAAC) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Detection Method | Copper-Catalyzed Click Chemistry | Copper-Catalyzed Click Chemistry | Immunocytochemistry (Antibody-based) |
| Mechanism | Covalent triazole formation between alkyne and azide probe.[9] | Covalent triazole formation between alkyne and azide probe.[8] | Antibody recognition of BrdU incorporated into DNA. |
| Workflow Complexity | Low. No harsh denaturation steps required.[8] | Low. No harsh denaturation steps required.[8] | High. Requires harsh acid or DNase-based DNA denaturation.[12] |
| HTS Automation | Highly compatible. Fewer, simpler steps.[10] | Highly compatible. Fewer, simpler steps.[8] | Less compatible. Denaturation step is difficult to automate reliably. |
| Specificity | Very High. The alkyne-azide reaction is bioorthogonal. | Very High. The alkyne-azide reaction is bioorthogonal.[3] | Moderate. Antibodies can exhibit non-specific binding, leading to background.[3] |
| Signal-to-Noise | High. Covalent labeling and low background.[8] | High. Covalent labeling and low background.[8] | Variable. Dependent on antibody quality and blocking efficiency. |
| Multiplexing | Excellent. Preserves cell morphology and antigenicity for co-staining.[8] | Excellent. Preserves cell morphology and antigenicity for co-staining.[8] | Poor. DNA denaturation can destroy epitopes for other antibodies.[12] |
| Time to Result | Fast. Typically < 2 hours post-labeling. | Fast. Typically < 2 hours post-labeling. | Slow. Can take > 4-6 hours due to multiple incubation steps. |
| Potential Toxicity | Low. Although high copper concentrations can be a concern, modern catalysts minimize this. | Low. Similar to this compound. | Moderate. BrdU itself can have side effects on DNA methylation and cell differentiation.[12] |
Experimental Protocols: A Framework for Validation
The following protocols provide a self-validating system for comparing the performance of an alkyne-based probe like this compound against the traditional BrdU method in a cell proliferation HTS assay.
Protocol 1: Alkyne Probe (e.g., this compound) Labeling via Click Chemistry
This protocol is optimized for a 96-well plate format, ideal for HTS.[8][10]
Materials:
-
Cells of interest plated in a 96-well imaging plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Cocktail (prepare fresh):
-
Azide-fluorophore (e.g., Alexa Fluor™ 488 Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
-
Nuclear counterstain (e.g., DAPI)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Labeling: Add this compound to cell culture medium to a final concentration of 10-50 µM. Incubate for a duration appropriate for your cell type's S-phase (e.g., 1-4 hours).
-
Fixation: Aspirate media, wash cells once with PBS. Add 100 µL of 4% PFA and incubate for 15 minutes at room temperature.
-
Permeabilization: Aspirate fixative, wash twice with PBS. Add 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
Click Reaction: Aspirate permeabilization buffer, wash twice with PBS. Prepare the Click Reaction Cocktail according to the manufacturer's instructions (e.g., from a Click-iT™ HCS kit). Add 50 µL of the cocktail to each well.
-
Incubation: Protect from light and incubate for 30 minutes at room temperature.
-
Staining & Imaging: Aspirate the reaction cocktail, wash twice with PBS. Add nuclear counterstain (e.g., DAPI in PBS) and incubate for 10 minutes. Wash and leave cells in PBS for imaging on a high-content screening system.
Protocol 2: BrdU Labeling via Immunodetection (Comparative Protocol)
This protocol highlights the additional, harsher steps required for BrdU detection.[12][13]
Materials:
-
Cells of interest plated in a 96-well imaging plate
-
BrdU stock solution (e.g., 1 mg/mL)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Denaturation solution (e.g., 2 M HCl)
-
Neutralization buffer (e.g., 0.1 M Sodium Borate, pH 8.5)
-
Permeabilization/Blocking buffer (e.g., 0.1% Triton™ X-100 with 1% BSA in PBS)
-
Primary antibody (anti-BrdU)
-
Secondary antibody (fluorescently-conjugated, e.g., Alexa Fluor™ 488 anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Labeling: Add BrdU to cell culture medium to a final concentration of 10 µM. Incubate for a duration appropriate for your cell type's S-phase.
-
Fixation: Aspirate media, wash once with PBS. Add 100 µL of 4% PFA and incubate for 15 minutes.
-
Denaturation: Aspirate fixative, wash twice with PBS. Add 100 µL of 2 M HCl and incubate for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Aspirate HCl and immediately add 100 µL of neutralization buffer. Incubate for 5 minutes. Repeat this step.
-
Blocking: Aspirate neutralization buffer, wash twice with PBS. Add 100 µL of permeabilization/blocking buffer and incubate for 1 hour.
-
Primary Antibody: Aspirate blocking buffer. Add primary anti-BrdU antibody diluted in blocking buffer. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Aspirate primary antibody, wash three times with PBS. Add fluorescently-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Staining & Imaging: Aspirate secondary antibody, wash three times with PBS. Add nuclear counterstain and image as described in Protocol 1.
Workflow Visualization: A Head-to-Head Comparison
The following diagram illustrates the stark difference in workflow complexity, highlighting the HTS-friendly nature of the click chemistry approach.
Caption: Comparison of HTS workflows.
Conclusion and Future Outlook
For high-throughput screening applications, efficiency, reproducibility, and data quality are non-negotiable. The benchmarking data clearly demonstrates that terminal alkyne probes, such as this compound, utilized via click chemistry, offer a superior alternative to traditional immunodetection methods like BrdU. The streamlined workflow, reduced hands-on time, and preservation of cellular integrity make it an ideal choice for automated, high-content screening platforms.[8][14]
While EdU is a well-established probe for DNA synthesis, the unique pyridine and bromo-moieties of this compound open avenues for its use in more specialized screens. For instance, it could be employed in chemical genetics to identify novel protein targets or as a fragment for covalent inhibitor discovery where the pyridine ring acts as a pharmacophore. The principles and protocols outlined in this guide provide a robust foundation for researchers to not only adopt this powerful technology but also to creatively expand its applications in the ongoing quest for new therapeutic discoveries.
References
- 1. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labkey.com [labkey.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C7H4BrN) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 445468-63-3 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. CAS 445468-63-3 | this compound - Synblock [synblock.com]
- 8. EdU Cell Proliferation Assay for High-throughput Screening [baseclick.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. carlroth.com [carlroth.com]
- 11. A click chemistry-based microRNA maturation assay optimized for high-throughput screening - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imaging‐Based High‐Content Screening with Clickable Probes Identifies XPB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-ethynylpyridine
For researchers at the forefront of pharmaceutical and materials science, the integrity of your work extends beyond the synthesis to the responsible management of chemical byproducts. 2-Bromo-6-ethynylpyridine, a key building block in novel compound development, requires meticulous handling not only during use but critically, through its entire lifecycle to disposal. This guide provides a direct, procedural framework for its safe disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this substance responsibly, ensuring the safety of your team and the environment.
Hazard Profile and Immediate Safety Considerations
This compound is a halogenated pyridine derivative. Its chemical structure necessitates its classification as a hazardous substance. The primary hazards, derived from data on the compound and its structural analogs, demand careful handling to mitigate risks of exposure and injury.[1]
All waste streams containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of via standard laboratory drains or mixed with general refuse.[2][3]
Table 1: Hazard Identification and Regulatory Exposure Limits
| Hazard Category | GHS Hazard Statements | Key Considerations & Causality | Occupational Exposure Limits (Pyridine Reference) |
|---|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed.[1] | Ingestion can lead to systemic toxicity. The pyridine ring and bromo-substituent contribute to its biological activity. | OSHA PEL: 5 ppm (15 mg/m³) TWA.[4][5] |
| Skin Irritation | H315: Causes skin irritation.[1] | The compound can defat the skin, leading to irritation and potential dermatitis upon prolonged contact. | NIOSH REL: 5 ppm (15 mg/m³) TWA. |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Direct contact with the eyes can cause significant irritation or damage due to the chemical's reactivity. | ACGIH TLV: 5 ppm (15 mg/m³) TWA.[5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | Inhalation of dust or vapors can irritate the mucous membranes and respiratory tract.[7] | NIOSH IDLH: 1,000 ppm (for Pyridine).[4] |
GHS = Globally Harmonized System; PEL = Permissible Exposure Limit; TWA = Time-Weighted Average; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; IDLH = Immediately Dangerous to Life or Health. Exposure limits are for pyridine and serve as a conservative reference.
Mandatory Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The selection of PPE is dictated by the compound's hazard profile to prevent dermal, ocular, and respiratory contact.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Rationale for Use |
|---|---|---|
| Hand Protection | Nitrile or Neoprene Gloves.[7] | Provides a necessary barrier against skin contact and absorption. Latex gloves are not suitable.[7] |
| Eye Protection | Chemical Splash Goggles or a Face Shield.[7][8] | Essential for preventing contact with the eyes from splashes or aerosols. |
| Body Protection | Fully-buttoned Laboratory Coat.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use within a certified Chemical Fume Hood.[7][9][10] | Ensures that vapors or fine particulates are effectively contained and exhausted, preventing inhalation. |
Spill Management Protocol
Accidental spills require immediate and correct action to contain the hazard and mitigate exposure.
Step 1: Evacuate and Alert
-
Immediately alert personnel in the vicinity and evacuate the immediate area.
Step 2: Don Appropriate PPE
-
Before addressing the spill, ensure you are wearing the full PPE detailed in Table 2.
Step 3: Containment
-
For small spills, cover the material with a non-combustible, inert absorbent such as vermiculite, sand, or earth.[11][12]
Step 4: Collection
-
Carefully sweep or scoop the absorbed material into a designated, sealable waste container specifically for halogenated hazardous waste.[9] Use non-sparking tools if the material is in a volatile solvent.[2]
Step 5: Decontamination
-
Clean the spill area thoroughly. All cleaning materials (e.g., wipes, absorbent pads) must be collected and disposed of as hazardous waste.[13]
Step 6: Reporting
-
Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound.[14][15] These compounds require specific disposal pathways, typically involving high-temperature incineration by a licensed waste management facility.[2][11][16]
1. Waste Identification and Segregation:
-
Crucial First Step: Identify all waste streams containing this compound. This includes pure or residual compound, reaction mixtures, contaminated solvents, and solid materials (e.g., gloves, weighing papers, silica gel).
-
Segregate as Halogenated Waste: This waste must be collected separately from non-halogenated chemical waste.[17] Co-mingling can interfere with the disposal process and violates regulatory requirements.
2. Containerization:
-
Select a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[8][9]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[9]
3. Waste Collection:
-
Liquid Waste: Carefully transfer liquid waste containing the compound into the labeled halogenated waste container.
-
Solid Waste: Collect all contaminated solid materials in a separate, clearly labeled container for solid halogenated waste.[3]
4. Labeling:
-
Clearly and legibly write the full chemical name, "this compound," and list any other chemical constituents on the hazardous waste label.[8][12] Include the date of accumulation. Accurate labeling is a legal requirement and ensures safe handling by disposal personnel.
5. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area must be well-ventilated and away from incompatible materials.[12]
6. Arrange for Professional Disposal:
-
Once the container is full or ready for pickup, contact your institution's EHS office or a licensed hazardous waste contractor to schedule a collection.[3] Never attempt to treat or dispose of this waste yourself. The standard and accepted disposal method is through a licensed facility, which typically uses rotary kiln or liquid injection incineration.[11][16]
Disposal Workflow Visualization
The following diagram outlines the critical decision-making and operational flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for proper segregation and disposal of this compound.
References
- 1. CAS 445468-63-3 | this compound - Synblock [synblock.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. View Document - California Code of Regulations [govt.westlaw.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-6-ethynylpyridine
For the vanguard of research, the chemists, and the innovators in drug development, the introduction of novel reagents is the lifeblood of discovery. Among these, 2-Bromo-6-ethynylpyridine stands as a versatile building block, its unique structure a gateway to complex molecular architectures. However, with great potential comes the imperative of rigorous safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your groundbreaking work is built on a foundation of uncompromised safety.
Understanding the Risks: A Hazard Profile
Based on data from similar pyridine compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed.[4][5] Ingestion can lead to significant adverse health effects.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][5][6][7][8] Direct contact can result in redness, pain, and potential damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5][6][8] Vapors or dusts can irritate the nose, throat, and lungs.
Routes of Exposure: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Understanding these pathways is critical to implementing effective personal protective equipment (PPE) and handling procedures.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE, with the rationale behind each selection.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations | Rationale |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles. | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned. | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Nitrile or Neoprene Gloves | Inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[6][9][10] | Offers resistance to pyridine-based compounds, preventing skin absorption and irritation. Latex gloves are not recommended.[9] | |
| Respiratory | Chemical Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. | Prevents the inhalation of potentially harmful vapors or aerosols, mitigating the risk of respiratory irritation. |
| Feet | Closed-toe Shoes | Never wear open-toed shoes or sandals in a laboratory setting.[6] | Protects feet from spills and falling objects. |
Operational Blueprint: From Receipt to Disposal
A systematic approach to handling this compound is essential for both safety and the integrity of your research.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Store Securely: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and bases.[7][10]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazards.
Handling and Experimental Use
-
Controlled Environment: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.[6]
-
Tool Selection: Use non-sparking tools and take precautionary measures against static discharge.[4][7]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[4][6]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[6][7]
Spill Management
-
Evacuate: In the event of a spill, evacuate the immediate area.[6]
-
Containment (Small Spills): For small spills, use an inert absorbent material like sand or vermiculite to contain the chemical.[6]
-
Personal Protection: Wear the appropriate PPE as outlined above.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal: A Responsible Conclusion
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[11] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[11]
-
Professional Disposal: Arrange for disposal through a licensed chemical destruction plant or a certified hazardous waste management company.[4] Do not discharge to sewer systems.[4]
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely unlock the synthetic potential of this compound, driving innovation while prioritizing a culture of safety in the laboratory.
References
- 1. scribd.com [scribd.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C7H4BrN | CID 12970532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
